molecular formula C5H7NO2S2 B1330631 3-Methylthiophene-2-sulfonamide CAS No. 81417-51-8

3-Methylthiophene-2-sulfonamide

カタログ番号: B1330631
CAS番号: 81417-51-8
分子量: 177.2 g/mol
InChIキー: CCCDPFVJVPDYRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C5H7NO2S2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylthiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDPFVJVPDYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321267
Record name 3-Methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81417-51-8
Record name NSC372540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiophene-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 3-Methylthiophene-2-sulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Identification

While specific experimental data for 3-Methylthiophene-2-sulfonamide is not extensively documented, its properties can be reliably predicted based on analogous compounds such as thiophene-2-sulfonamide.

PropertyPredicted Value / InformationSource
CAS Number Not readily available. Synthesis required.N/A
Molecular Formula C₅H₇NO₂S₂N/A
Molecular Weight 177.25 g/mol N/A
Appearance Expected to be a crystalline solid.N/A
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.N/A
Predicted pKa The sulfonamide proton is expected to be weakly acidic.N/A

Synthetic Protocol: A Self-Validating Pathway

The synthesis of 3-Methylthiophene-2-sulfonamide is most effectively achieved through a multi-step process commencing with the commercially available starting material, 3-methylthiophene. The causality behind this experimental choice lies in establishing a robust and reproducible route to the target molecule, starting from a readily accessible precursor.

Synthesis_Workflow Start 3-Methylthiophene Step1 Chlorosulfonation Start->Step1 Intermediate 3-Methylthiophene-2-sulfonyl chloride Step1->Intermediate Step2 Amination Intermediate->Step2 Product 3-Methylthiophene-2-sulfonamide Step2->Product Chlorosulfonation_Mechanism Reactants 3-Methylthiophene + Chlorosulfonic Acid (ClSO3H) Intermediate1 Electrophilic Attack at C2 Reactants->Intermediate1 Electrophile generation Intermediate2 Sigma Complex (Wheland Intermediate) Intermediate1->Intermediate2 Resonance stabilization Product 3-Methylthiophene-2-sulfonyl chloride + H2O Intermediate2->Product Deprotonation

Caption: Mechanism of chlorosulfonation of 3-methylthiophene.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel, and cool it in an ice bath.

  • Reaction: Place 3-methylthiophene in the flask.

  • Addition: Slowly add an excess of chlorosulfonic acid to the cooled 3-methylthiophene with continuous stirring. The reaction is highly exothermic and generates HCl gas, which must be scrubbed.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature. Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 3-methylthiophene-2-sulfonyl chloride, is then filtered, washed with cold water, and dried under vacuum. [3]This intermediate is a key building block for various sulfonamide drugs. [4]

Part 3: Synthesis of 3-Methylthiophene-2-sulfonamide

The final step is the amination of the sulfonyl chloride. The reaction with ammonia or an ammonium salt is a standard and efficient method for the synthesis of primary sulfonamides. [5] Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-methylthiophene-2-sulfonyl chloride in a solvent such as acetone or tetrahydrofuran.

  • Reaction: Cool the solution in an ice bath and bubble ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-Methylthiophene-2-sulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonamide.

Applications in Drug Development

Thiophene-containing sulfonamides are a well-established class of compounds with a broad range of pharmacological activities. [6][7]This makes 3-Methylthiophene-2-sulfonamide a molecule of high interest for drug discovery programs.

Drug_Discovery_Applications Core 3-Methylthiophene-2-sulfonamide Scaffold App1 Antimicrobial Agents Core->App1 App2 Anticancer Therapeutics Core->App2 App3 Anti-inflammatory Drugs Core->App3 App4 Carbonic Anhydrase Inhibitors Core->App4

Caption: Potential therapeutic applications of the core scaffold.

  • Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs. [8]The thiophene ring can enhance the lipophilicity and cellular uptake of the molecule, potentially leading to improved antibacterial and antifungal activity.

  • Anticancer Properties: Many thiophene derivatives have demonstrated significant anticancer activity. [1]The sulfonamide group can act as a zinc-binding group, enabling the inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases, which are often overexpressed in tumors. [8]* Anti-inflammatory Effects: Thiophene-based compounds have been investigated for their anti-inflammatory properties. [2]The 3-methylthiophene-2-sulfonamide scaffold could be explored for the development of novel inhibitors of inflammatory enzymes like cyclooxygenases (COX).

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. [8]Thiophene-based sulfonamides have been successfully developed as carbonic anhydrase inhibitors for the treatment of glaucoma.

Conclusion

While 3-Methylthiophene-2-sulfonamide may not be a widely cataloged compound, its synthesis is readily achievable through established chemical transformations. The protocols detailed in this guide provide a robust framework for its preparation and purification. The structural features of this molecule, combining the versatile thiophene ring with the pharmacologically significant sulfonamide group, make it a highly attractive scaffold for the development of new therapeutic agents across a range of disease areas. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this promising compound and its derivatives in the pursuit of novel drug candidates.

References

  • PrepChem.com. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Available from: [Link]

  • Organic Syntheses Procedure. 3-methylthiophene. Available from: [Link]

  • Google Patents. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Wikipedia. 3-Methylthiophene. Available from: [Link]

  • Google Patents. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • Ballell, L., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • El-Metwaly, N. M., et al. (2023).
  • Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • ACS Publications. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available from: [Link]

  • National Center for Biotechnology Information. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem. Available from: [Link]

  • Impactfactor.org. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • MDPI. Thiophene-Based Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • ResearchGate. (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... Available from: [Link]

  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide... Available from: [Link]

  • National Center for Biotechnology Information. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Angene. Thiophene-2-sulfonamide(CAS# 6339-87-3). Available from: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

Sources

Spectroscopic Characterization of 3-Methylthiophene-2-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[4][5]

This guide provides a comprehensive spectroscopic analysis of 3-Methylthiophene-2-sulfonamide , a critical heterocyclic building block in medicinal chemistry. Often utilized as a fragment in the development of sulfonamide-based carbonic anhydrase inhibitors and antimicrobial agents, its accurate characterization is essential for validating synthetic pathways.

The molecule consists of a thiophene ring substituted at the 3-position with a methyl group and at the 2-position with a sulfonamide moiety (


). The proximity of the methyl group to the sulfonyl center influences both the steric environment and the electronic shielding of adjacent protons, creating distinct spectral signatures.
Physicochemical Profile
PropertyData
IUPAC Name 3-Methylthiophene-2-sulfonamide
CAS Number 81417-51-8
Molecular Formula

Molecular Weight 177.24 g/mol
Appearance Crystalline Solid (White to off-white)
Solubility Soluble in DMSO, Methanol, Acetone; sparingly soluble in Water

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols are recommended for sample preparation. These methods minimize solvent effects and exchange broadening that can obscure key signals.

Nuclear Magnetic Resonance (NMR) Preparation
  • Solvent Selection: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is the gold standard for sulfonamides. It prevents rapid proton exchange of the amide (
    
    
    ) protons, allowing them to appear as a distinct, quantifiable signal rather than a broadened hump often seen in
    
    
    .
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO pentet at

    
     2.50 ppm (
    
    
    
    ) and
    
    
    39.5 ppm (
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples to avoid KBr pellet moisture contamination.

  • Resolution: 4 cm

    
     with 16 scans minimum.
    
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Spectroscopic Data Analysis[9][11][12]

Proton NMR ( NMR)

The


 NMR spectrum is characterized by the coupling of the two aromatic protons on the thiophene ring and the distinct singlet of the methyl group.

Table 1:


 NMR Assignments (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentMechanistic Insight
7.55 - 7.65 Doublet (d)1H

H-5 Deshielded by the electron-withdrawing sulfonyl group and heteroatom (S).
7.20 - 7.80 Broad Singlet (br s)2H-

Labile protons. Chemical shift varies with concentration and water content.
6.95 - 7.05 Doublet (d)1H

H-4 Shielded relative to H-5; couples with H-5.
2.40 - 2.55 Singlet (s)3H-

Methyl group at C-3. May overlap slightly with residual DMSO peak.

Analyst Note: The coupling constant of ~5.0 Hz is diagnostic for 2,3-disubstituted thiophenes (coupling between H4 and H5). If the substitution were 2,5-, the coupling would be smaller (~3-4 Hz) or absent.

Carbon NMR ( NMR)

The


 spectrum confirms the thiophene backbone. The ipso-carbon attached to the sulfonyl group is significantly deshielded.

Table 2:


 NMR Assignments (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
~138 - 142 Quaternary (C-S)C-2 (Ipso to Sulfonyl)
~135 - 138 QuaternaryC-3 (Ipso to Methyl)
~130 - 132 Methine (CH)C-5
~125 - 128 Methine (CH)C-4
~15.0 - 16.0 Methyl (

)

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the sulfonamide group.

Table 3: Key IR Absorption Bands

Wavenumber (

)
Vibration ModeFunctional Group
3350, 3260 Stretching (

)
Primary Amine (

)
3100 Stretching (

)
Aromatic C-H (Thiophene)
1340 - 1360 Asymmetric StretchSulfonyl (

)
1150 - 1170 Symmetric StretchSulfonyl (

)
~1450, 600-800 Ring Breathing/DeformationThiophene Ring
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and structural connectivity through fragmentation.

  • Molecular Ion:

    
     177 
    
    
    
    (Electron Impact) or 178
    
    
    (ESI).
  • Isotopic Pattern: A small

    
     peak (~4-5% of base) is observed due to the 
    
    
    
    isotope (natural abundance ~4.2%).

Fragmentation Pathway (EI/ESI):

  • Molecular Ion (

    
     177):  Intact molecule.
    
  • Loss of Amine (

    
     161):  Cleavage of 
    
    
    
    bond
    
    
    .
  • Desulfonylation (

    
     97):  Loss of 
    
    
    
    group, generating the 3-methylthiophene cation (Base Peak in many ionization modes).

Logical Visualization: Fragmentation Pathway[13]

The following diagram illustrates the primary fragmentation logic used to validate the structure in Mass Spectrometry.

FragmentationPathway M Molecular Ion [M]+ m/z 177 Frag1 Fragment A [M - NH2]+ m/z 161 M->Frag1 - NH2 (16) Frag2 Base Peak [3-Methylthiophene]+ m/z 97 M->Frag2 - SO2NH2 (80) Frag1->Frag2 - SO2 (64) SO2 Neutral Loss SO2 + NH2

Figure 1: Proposed mass spectrometric fragmentation pathway confirming the 3-methylthiophene core.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71756309, 4-Bromo-3-methylthiophene-2-sulfonamide (Analogous Structure Data). Retrieved from [Link]

  • Sommer, R. et al. (2019). Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry. (Provides NMR data for 3-methyl-2-thiophenesulfonyl derivatives). Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Reference for general thiophene and sulfonamide spectral bands).

Sources

commercial availability of 3-Methylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 3-Methylthiophene-2-sulfonamide for Advanced Research

For researchers, medicinal chemists, and professionals in drug development, the accessibility of novel chemical scaffolds is a critical determinant of discovery velocity. This guide provides a comprehensive technical overview of 3-Methylthiophene-2-sulfonamide (CAS No. 81417-51-8), a heterocyclic compound of significant interest due to its combination of a thiophene core and a sulfonamide functional group. While not a readily available, off-the-shelf reagent, this molecule can be reliably sourced through on-demand synthesis, a process which this guide will detail with field-proven insights.

Compound Identity and Strategic Importance

3-Methylthiophene-2-sulfonamide belongs to a class of compounds—heterocyclic sulfonamides—that are foundational in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of FDA-approved drugs, exhibiting activities from antibacterial to anticancer.[1][2] The thiophene ring, a bioisostere of the benzene ring, offers unique physicochemical properties and metabolic profiles, making it a valuable scaffold in the design of novel therapeutic agents.[3] The strategic value of 3-Methylthiophene-2-sulfonamide, therefore, lies in its potential as a key building block for creating new chemical entities with tailored biological activities.

Key Physicochemical Properties

PropertyValueSource
CAS Number 81417-51-8[4][5][6][]
Molecular Formula C₅H₇NO₂S₂
Molecular Weight 177.24 g/mol [4]
IUPAC Name 3-methylthiophene-2-sulfonamide[]
Boiling Point (Predicted) 345.3°C at 760 mmHg[]
Density (Predicted) 1.427 g/cm³[]

Commercial Availability: A "Synthesis-on-Demand" Landscape

Direct, off-the-shelf procurement of 3-Methylthiophene-2-sulfonamide is limited. Leading chemical suppliers list the compound, but typically on a "Price on Application" (POA) or "inquire for availability" basis. This indicates that the compound is not held in inventory and is instead synthesized on demand. This sourcing model is common for specialized reagents where demand is project-specific.

Table of Known Listings for 3-Methylthiophene-2-sulfonamide

SupplierCAS NumberAvailability StatusNotes
AccelaChem81417-51-8Inquire / POA, Stock: 0Listed with ≥95% purity.[4]
Sigma-Aldrich81417-51-8InquireListed via Life Chemicals.[5]
GDA Chemicals81417-51-8InquireMarketed as a reference standard.[8]
Arctom81417-51-8InquireAvailable in reagent sizes.[6]
BOC Sciences81417-51-8InquireProvides predicted properties.[]

The critical insight for researchers is that acquiring this compound necessitates a proactive approach involving a custom synthesis request. However, the synthesis is straightforward and relies on a readily available precursor, making it a reliable process.

De Novo Synthesis: A Reliable Path to Access

The most direct and technically sound method for preparing 3-Methylthiophene-2-sulfonamide is through the amination of its corresponding sulfonyl chloride. This two-step conceptual workflow begins with commercially available materials and employs a robust, well-documented chemical transformation.

The Key Precursor: 3-Methylthiophene-2-sulfonyl chloride

The immediate precursor, 3-Methylthiophene-2-sulfonyl chloride (CAS No. 61714-76-9) , is the lynchpin of this synthetic strategy. It is commercially available from several specialized suppliers, ensuring the viability of the proposed synthesis. This compound serves as a versatile intermediate for creating various sulfonamide drugs and other functionalized thiophene derivatives.[9]

Table of Precursor Suppliers

SupplierProduct NamePurity/GradesPack Sizes
US Biological Life Sciences3-Methylthiophene-2-sulfonyl chloride≥95% (NMR), Reagent Grade250mg, 1g, 5g[10]
Chem-Impex International3-Methylthiophene-2-sulfonyl chlorideNot specifiedInquire
Synthetic Workflow Diagram

The logical flow from the precursor to the final product is illustrated below. This represents a standard and reliable method in synthetic organic chemistry.

G Precursor 3-Methylthiophene-2-sulfonyl chloride (CAS: 61714-76-9) (Commercially Available) Solvent Aprotic Solvent (e.g., THF, Dichloromethane) Precursor->Solvent Dissolve Reagent Ammonia Source (e.g., aq. NH₄OH, NH₃ in Dioxane) Reagent->Solvent Add Product 3-Methylthiophene-2-sulfonamide (CAS: 81417-51-8) Workup Aqueous Workup & Purification (e.g., Extraction, Chromatography) Solvent->Workup Reaction (Nucleophilic Substitution) Workup->Product

Caption: Synthetic workflow for 3-Methylthiophene-2-sulfonamide.

Experimental Protocol: Synthesis of 3-Methylthiophene-2-sulfonamide

This protocol is a representative, self-validating system based on the established reactivity of sulfonyl chlorides with amines.[11][12]

Objective: To synthesize 3-Methylthiophene-2-sulfonamide from 3-Methylthiophene-2-sulfonyl chloride.

Materials:

  • 3-Methylthiophene-2-sulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% aqueous solution, 5-10 eq) or Ammonia (0.5 M solution in Dioxane)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylthiophene-2-sulfonyl chloride (1.0 eq) in THF or DCM (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Amination: While stirring vigorously, add the ammonium hydroxide solution dropwise to the cooled solution of the sulfonyl chloride. The use of a significant excess of the ammonia source ensures the complete consumption of the starting material and neutralizes the HCl byproduct.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The brine wash aids in breaking any emulsions and removing residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methylthiophene-2-sulfonamide.

Applications in Drug Discovery and Chemical Biology

While specific biological activity data for 3-Methylthiophene-2-sulfonamide is not extensively published, its structural components suggest high potential as a scaffold in medicinal chemistry. Thiophene-based sulfonamides are a well-represented class of compounds with a broad spectrum of documented biological activities.[13]

Potential Therapeutic Areas:

  • Antimicrobial Agents: The sulfonamide group is a classic antibacterial pharmacophore. Novel derivatives are continually being explored to combat drug-resistant bacteria.[2][13]

  • Anticancer Agents: Many enzyme inhibitors, including those targeting carbonic anhydrases which are implicated in some cancers, feature a sulfonamide moiety for binding to the zinc-containing active site.

  • Anti-inflammatory Agents: The thiophene scaffold is present in several anti-inflammatory drugs.

  • Neurological and Metabolic Disorders: Sulfonamide-containing molecules have been developed as diuretics, antidiabetic agents, and anticonvulsants.[1]

The logical application of 3-Methylthiophene-2-sulfonamide is as a starting point for building a library of more complex molecules. The primary amine of the sulfonamide group can be further functionalized to explore structure-activity relationships (SAR).

G cluster_0 Drug Discovery Pipeline BuildingBlock 3-Methylthiophene- 2-sulfonamide Library Library of Novel Derivatives BuildingBlock->Library Functionalization Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound (Shows Activity) Screening->Hit Target Biological Target (e.g., Enzyme, Receptor) Hit->Target Binds & Modulates

Caption: Role of 3-Methylthiophene-2-sulfonamide in a discovery workflow.

Conclusion

3-Methylthiophene-2-sulfonamide represents a valuable, yet specialized, chemical building block for drug discovery and chemical biology. Its commercial availability is predominantly through on-demand synthesis, a manageable process given the accessibility of its direct precursor, 3-Methylthiophene-2-sulfonyl chloride. The synthetic route is robust and relies on fundamental, high-yielding organic transformations. By leveraging the synthesis protocol outlined in this guide, research teams can reliably access this scaffold and explore its potential in developing next-generation therapeutic agents.

References

  • Bowser JR, Williams PJ, Kura K. (1983). J Org Chem, 48. [Not a valid URL]
  • Feldkamp, R. F., & Tullar, B. F. (1954). 3-Methylthiophene. Organic Syntheses, 34, 73. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of sulfonamides. ResearchGate. [Link]

  • Google Patents. (Date not available).
  • Zard, S. Z. (Date not available). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

  • Google Patents. (Date not available). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (Date not available). Sulfonamide synthesis by S-N coupling. [Link]

  • WorldOfChemicals. (Date not available). 3-methylthiophene-2-sulfonyl chloride suppliers USA. [Link]

  • Indian Journal of Pharmaceutical Sciences. (Date not available). biological-activities-of-sulfonamides.pdf. [Link]

  • AccelaChemBio. (Date not available). 81417-51-8,3-methylthiophene-2-sulfonamide. [Link]

  • MDPI. (Date not available). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. [Link]

  • Journal of the Chemical Society of Japan. (Date not available). Chlorosulfonation of Some Thiophene Derivatives. [Link]

  • Frontiers. (Date not available). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • GDA. (Date not available). 3-Methylthiophene-2-sulfonamide. [Link]

  • Arctom. (Date not available). 3-methylthiophene-2-sulfonamide. [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling for 3-Methylthiophene-2-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Aryl-Substituted 3-Methylthiophene-2-sulfonamides via Suzuki-Miyaura Coupling

Introduction: The Convergence of Medicinal Chemistry and Catalysis

Thiophene-based sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the thiophene ring acting as a versatile bioisostere for phenyl groups, often improving metabolic stability and pharmacokinetic profiles. The sulfonamide moiety provides a crucial hydrogen bond donor/acceptor site, enabling strong interactions with biological targets. The strategic derivatization of this scaffold is paramount in drug discovery for fine-tuning efficacy, selectivity, and safety.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction enables the efficient coupling of organoboron compounds with organohalides, offering remarkable functional group tolerance, mild reaction conditions, and high yields.[3] This application note provides a detailed protocol for leveraging the Suzuki-Miyaura coupling to synthesize a library of 5-aryl-3-methylthiophene-2-sulfonamides, demonstrating a robust pathway for generating novel drug candidates. The core strategy involves the coupling of a 5-bromo-3-methylthiophene-2-sulfonamide intermediate with various arylboronic acids.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond (C-Br) of the 5-bromo-3-methylthiophene-2-sulfonamide. This step forms a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[1][4]

  • Transmetalation : The crucial carbon-carbon bond-forming precursor is established in this step. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), facilitating the transfer.[5]

  • Reductive Elimination : The final step involves the two organic fragments (the thiophene and the aryl group) coupling and eliminating from the palladium center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Final Product) pd2_trans->product r1x R¹-X (Thiophene-Br) r1x->pd0 r2b R²-B(OH)₂ (Aryl Boronic Acid) r2b->pd2_ox base Base (e.g., K₂CO₃) base->r2b

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design: Rationale and Optimization

A successful synthesis relies on the judicious selection of reagents and conditions. Each component plays a critical role in ensuring high yield, purity, and reproducibility.

Synthesis of Key Intermediate: 5-Bromo-3-methylthiophene-2-sulfonamide

The synthesis of the organohalide coupling partner is a multi-step process that must be carefully controlled to ensure correct regiochemistry.

  • Step A: Chlorosulfonylation : 3-Methylthiophene is first treated with chlorosulfonic acid. The sulfonyl chloride group is directed to the C2 position, which is highly activated by the sulfur atom and the methyl group. This reaction provides the key precursor, 3-methylthiophene-2-sulfonyl chloride.[6]

  • Step B: Amination : The resulting sulfonyl chloride is a versatile intermediate that can be readily converted to the primary sulfonamide by reaction with an ammonia source, such as ammonium hydroxide.

  • Step C: Bromination : The final step is the selective bromination at the C5 position. The electron-donating nature of the sulfur atom and the methyl group, combined with the electron-withdrawing sulfonamide group at C2, strongly activates the C5 position for electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, offering milder conditions than elemental bromine.

Optimizing the Suzuki-Miyaura Coupling Parameters

The success of the coupling reaction hinges on the interplay between the catalyst, base, solvent, and temperature.

ParameterOptionsRationale and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is often effective but can be sensitive to air and heat. Pd(dppf)Cl₂ offers greater stability and is highly effective for heteroaromatic substrates. Pd₂(dba)₃ is a Pd(0) source that requires an external ligand.
Ligand PPh₃, SPhos, XPhos, Buchwald LigandsFor challenging substrates like thiophenes, bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) are often superior.[7] They promote the oxidative addition step and stabilize the palladium complex, preventing catalyst decomposition and side reactions.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃A base is essential to activate the boronic acid.[5] K₂CO₃ is a cost-effective and generally reliable choice. For less reactive substrates, the stronger base K₃PO₄ or the more soluble Cs₂CO₃ can significantly improve yields.[8][9] An aqueous solution of the base is typically required.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA biphasic solvent system is crucial. The organic solvent (e.g., dioxane, toluene) dissolves the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt.[10] This creates a large interfacial area where the reaction can proceed efficiently.
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion. The optimal temperature is typically near the reflux point of the organic solvent. Reaction progress should be monitored by TLC or LC-MS to avoid decomposition from prolonged heating.[9]

Protocols: A Step-by-Step Guide

Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Synthesis of 5-Bromo-3-methylthiophene-2-sulfonamide
  • Chlorosulfonylation of 3-Methylthiophene :

    • To a stirred, cooled (0 °C) solution of chlorosulfonic acid (3.0 equiv.), add 3-methylthiophene (1.0 equiv.) dropwise, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-methylthiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

  • Amination to form 3-Methylthiophene-2-sulfonamide :

    • Dissolve the crude 3-methylthiophene-2-sulfonyl chloride in THF and cool to 0 °C.

    • Add aqueous ammonium hydroxide (28%, 5.0 equiv.) dropwise.

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfonamide. Purify by recrystallization or silica gel chromatography if necessary.

  • Bromination to form 5-Bromo-3-methylthiophene-2-sulfonamide :

    • Dissolve 3-methylthiophene-2-sulfonamide (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with aqueous sodium thiosulfate solution, water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain pure 5-bromo-3-methylthiophene-2-sulfonamide.

Protocol B: Suzuki-Miyaura Coupling

This protocol describes the general procedure for coupling the bromo-thiophene intermediate with an arylboronic acid (e.g., phenylboronic acid).

Synthesis_Workflow Synthesis Workflow SM1 5-Bromo-3-methylthiophene-2-sulfonamide Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) SM1->Reaction SM2 Arylboronic Acid (Ar-B(OH)₂) SM2->Reaction Catalyst Pd Catalyst + Ligand (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Aqueous Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-3-methylthiophene-2-sulfonamide Purification->Product

General workflow for the Suzuki-Miyaura synthesis.
  • Reaction Setup :

    • To a flame-dried Schlenk flask, add 5-bromo-3-methylthiophene-2-sulfonamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution :

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification :

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-3-methylthiophene-2-sulfonamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an exceptionally reliable and modular platform for the synthesis of substituted 3-methylthiophene-2-sulfonamides. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide serve as a robust starting point for scientists aiming to explore this valuable chemical space.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Semantic Scholar. (2024). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. Retrieved from [Link]

  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the homogeneous Suzuki–Miyaura reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]

  • RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Springer. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Application Note: Antibacterial Screening Methodologies for 3-Methylthiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a standardized screening cascade for evaluating the antibacterial efficacy of 3-Methylthiophene-2-sulfonamide derivatives. These heterocyclic compounds are emerging as potent bioisosteres to traditional benzene-sulfonamides, offering unique lipophilicity profiles and distinct binding kinetics to bacterial dihydropteroate synthase (DHPS). This guide provides step-by-step protocols for compound handling, primary qualitative screening (Agar Well Diffusion), secondary quantitative analysis (MIC via Broth Microdilution), and mechanistic validation, strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Compound Management & Preparation

Rationale: Thiophene-based sulfonamides often exhibit higher lipophilicity than their benzene counterparts. Improper solubilization leads to microprecipitation in aqueous media, causing false negatives (due to lack of bioavailability) or false positives (due to aggregate-induced membrane disruption).

Protocol: Stock Solution Preparation
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Concentration: Prepare a 10 mg/mL master stock.

    • Calculation: Weigh 10 mg of the derivative into a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of 100% DMSO. Vortex for 30 seconds.

  • Sterility: Do not filter sterilize the DMSO stock (potential loss of compound on the filter membrane). DMSO is inherently bacteriostatic at high concentrations.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Critical Control: The final concentration of DMSO in any bacterial assay must be ≤ 1% (v/v) to prevent solvent toxicity from masking the compound's activity.

Screening Workflow Visualization

The following diagram outlines the logical progression from initial hit identification to mechanistic validation.

ScreeningCascade Start Compound Library (3-Methylthiophene-2-sulfonamides) Primary Primary Screen: Agar Well Diffusion (Qualitative) Start->Primary Decision1 Zone of Inhibition > 10 mm? Primary->Decision1 Secondary Secondary Screen: Broth Microdilution (MIC) (Quantitative) Decision1->Secondary Yes Discard Discard / Redesign Decision1->Discard No Tertiary Tertiary Screen: MBC & Time-Kill Kinetics (Bactericidal vs Static) Secondary->Tertiary Mechanism Mechanism of Action: DHPS Enzyme Inhibition Tertiary->Mechanism

Figure 1: Hierarchical screening cascade ensuring resource efficiency by filtering non-active compounds early.

Primary Screen: Agar Well Diffusion

Purpose: Rapidly identify active compounds against a panel of standard pathogens (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Note: Well diffusion is preferred over disk diffusion for novel hydrophobic compounds as it allows better diffusion from the reservoir into the agar matrix.

Protocol
  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline (0.85% NaCl) from an overnight culture.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
  • Plating:

    • Dip a sterile cotton swab into the suspension. Streak the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° each time to ensure a uniform lawn.

  • Well Creation:

    • Use a sterile 6 mm cork borer to punch wells into the agar. Remove the agar plug with a sterile needle.

  • Compound Application:

    • Add 50 µL of the test compound (diluted to 1000 µg/mL in 1% DMSO/media) into the well.

    • Controls:

      • Positive: Sulfamethoxazole (100 µg/mL).

      • Negative: 1% DMSO in sterile water.

  • Incubation:

    • Incubate at 37°C for 18–24 hours (aerobic).

  • Analysis: Measure the diameter of the inhibition zone (mm) using digital calipers.

Secondary Screen: Broth Microdilution (MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines. This is the gold standard for potency.

Protocol
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The cations (

    
    , 
    
    
    
    ) are critical for bridging the lipopolysaccharide layer in Gram-negative bacteria, ensuring realistic membrane permeability.
  • Plate Setup (96-well round bottom):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound stock (adjusted to 2x the highest desired test concentration, e.g., 256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL from column 10.

    • Result: A concentration gradient (e.g., 128 to 0.25 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Data Interpretation Table:

MIC Value (µg/mL)ClassificationAction
< 4Potent HitProceed to Mechanism Studies
4 - 32Moderate ActivityLead Optimization Required
> 64Inactive/WeakDiscard

Mechanism of Action: Folate Pathway Inhibition

Scientific Grounding: 3-Methylthiophene-2-sulfonamides are structural bioisosteres of p-aminobenzoic acid (PABA).[1] They competitively inhibit Dihydropteroate Synthase (DHPS) .[2] Unlike PABA, the sulfonamide moiety cannot be incorporated into the folate precursor, effectively shutting down DNA synthesis.

Pathway Visualization

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Blocked by Sulfonamide Inhibitor 3-Methylthiophene- 2-sulfonamide Inhibitor->DHPS Competitive Inhibition Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Figure 2: Competitive inhibition of DHPS by sulfonamide derivatives prevents the formation of Dihydropteroic Acid, halting bacterial replication.

Validation Assay: PABA Reversal Test

To confirm the mechanism is indeed folate pathway inhibition and not non-specific membrane toxicity:

  • Determine the MIC of the compound alone.

  • Repeat the MIC assay in the presence of excess PABA (100 µg/mL) .

  • Result: If the MIC increases significantly (e.g., >4-fold) in the presence of PABA, the mechanism is confirmed as DHPS inhibition (PABA outcompetes the drug). If the MIC remains unchanged, the compound likely acts via an off-target mechanism (e.g., membrane lysis).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Bendjeddou, A., et al. (2016).[4] Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate. [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

Sources

high-throughput screening of 3-Methylthiophene-2-sulfonamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Screening of 3-Methylthiophene-2-sulfonamide Libraries for Novel Carbonic Anhydrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and diuretic agents.[1][2] A primary and well-established target for this chemical class is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[3][4] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes ranging from pH regulation to fluid balance.[5] Consequently, inhibitors of specific CA isoforms are valuable drugs for treating conditions like glaucoma, epilepsy, and altitude sickness.[3][6]

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 3-Methylthiophene-2-sulfonamide derivatives to identify novel inhibitors of human Carbonic Anhydrase II (hCA II). We detail a robust, automated, and miniaturized colorimetric assay protocol, from initial assay development and validation to data analysis and hit confirmation. The methodologies described herein are designed to be both efficient and reliable, providing a validated framework for accelerating the discovery of new chemical entities targeting this important enzyme class.

The Scientific Rationale: Targeting Carbonic Anhydrase with Thiophene Sulfonamides

The selection of a 3-Methylthiophene-2-sulfonamide library for screening against hCA II is grounded in established medicinal chemistry principles.

  • The Sulfonamide "Warhead": The unsubstituted sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group. It coordinates directly to the Zn²⁺ ion in the active site of carbonic anhydrases, displacing a key water/hydroxide molecule and potently inhibiting the enzyme's catalytic activity. This interaction is the foundation for many clinically successful CA inhibitors.[4]

  • The Thiophene Scaffold: The thiophene ring serves as a versatile and bioisosterically sound scaffold.[7] It provides a rigid framework for orienting the sulfonamide group for optimal interaction with the enzyme's active site. The methyl group at the 3-position and the potential for diverse substitutions elsewhere on the thiophene ring or the sulfonamide nitrogen allow for the exploration of chemical space to enhance potency, selectivity against different CA isoforms, and desirable pharmacokinetic properties. Thiophene derivatives themselves are known to possess a wide range of biological activities, including antibacterial and antioxidant effects.[8][9]

By combining these two pharmacologically privileged moieties, a 3-Methylthiophene-2-sulfonamide library offers a high probability of yielding potent and specific CA inhibitors.

HTS Assay Principle & Development

High-throughput screening (HTS) is a drug discovery process that leverages automation and robotics to rapidly test hundreds of thousands of compounds against a specific biological target.[10][11][12] For this application, we employ a well-validated esterase activity assay for hCA II.

While the physiological function of CA is CO₂ hydration, it also possesses efficient esterase activity. This secondary function is exploited for HTS because its product is easily detectable. The substrate, 4-nitrophenyl acetate (pNPA), is colorless but is hydrolyzed by hCA II to produce 4-nitrophenol, a bright yellow product that can be quantified by measuring its absorbance at 405 nm.[4] Inhibitors from the compound library that bind to the hCA II active site will prevent this hydrolysis, resulting in a reduced or absent colorimetric signal.

Diagram: Carbonic Anhydrase II Esterase Assay Principle

This diagram illustrates the enzymatic reaction that forms the basis of the screening assay. An active hCA II enzyme cleaves the pNPA substrate, generating a measurable colorimetric signal. A library compound that successfully inhibits the enzyme prevents this reaction.

G cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: Successful Inhibition pNPA 4-Nitrophenyl Acetate (Substrate, Colorless) hCAII_active Active hCA II pNPA->hCAII_active 1. Binding Product 4-Nitrophenol (Product, Yellow) hCAII_active->Product 2. Hydrolysis Signal High Signal Product->Signal 3. Absorbance @ 405 nm pNPA2 4-Nitrophenyl Acetate (Substrate, Colorless) hCAII_inhibited Inhibited hCA II pNPA2->hCAII_inhibited 2. Blocked Inhibitor Library Compound (e.g., 3-Methylthiophene- 2-sulfonamide) Inhibitor->hCAII_inhibited 1. Binding NoProduct No Reaction hCAII_inhibited->NoProduct NoSignal Low Signal NoProduct->NoSignal 3. No Absorbance Change

Caption: The principle of the hCA II esterase activity assay for HTS.

HTS Workflow & Step-by-Step Protocols

The entire HTS process is a multi-step procedure designed for automation and robustness.[13] It can be broken down into assay validation, primary screening, and hit confirmation.

Diagram: High-Throughput Screening Workflow

This flowchart outlines the complete process from initial assay setup to the identification and validation of lead compounds.

HTS_Workflow AssayDev 1. Assay Development & Validation (Z' Factor) LibPrep 2. Library Preparation (3-Methylthiophene-2-sulfonamide) AssayDev->LibPrep PrimaryHTS 3. Primary HTS (Single Concentration) LibPrep->PrimaryHTS DataAnalysis 4. Data Analysis & Hit Identification PrimaryHTS->DataAnalysis HitConfirm 5. Hit Confirmation (Re-test) DataAnalysis->HitConfirm Initial 'Hits' DoseResponse 6. Dose-Response & IC50 Determination HitConfirm->DoseResponse Confirmed Hits OrthoAssay 7. Orthogonal & Secondary Assays (Selectivity, Mechanism) DoseResponse->OrthoAssay Lead Lead Compounds OrthoAssay->Lead

Caption: A generalized workflow for a typical HTS campaign.

Protocol 1: Assay Validation & Optimization

Objective: To ensure the assay is robust, reproducible, and suitable for HTS. The primary metric for this is the Z' factor, which assesses the statistical separation between positive and negative controls. An assay with a Z' factor > 0.5 is considered excellent for HTS.[14]

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • 4-Nitrophenyl acetate (pNPA)

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • DMSO (for compound and substrate solubilization)

  • 384-well clear, flat-bottom microplates

Procedure:

  • Prepare Reagents:

    • Enzyme Stock: Prepare a 1 mg/mL stock of hCA II in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to a working concentration (e.g., 2 µg/mL) in Assay Buffer.

    • Substrate Stock: Prepare a 100 mM pNPA stock in DMSO. Store at -20°C. Dilute to a working concentration (e.g., 2 mM) in Assay Buffer just before use.

    • Control Inhibitor Stock: Prepare a 10 mM Acetazolamide stock in DMSO.

  • Plate Layout: Designate columns in a 384-well plate for controls.

    • Columns 1-2: Negative Control (Maximum Signal). Contains enzyme and DMSO vehicle only.

    • Columns 23-24: Positive Control (Minimum Signal). Contains enzyme and a saturating concentration of Acetazolamide (e.g., 10 µM).

  • Assay Execution:

    • Add 20 µL of Assay Buffer to all wells.

    • Add 100 nL of DMSO to Negative Control wells.

    • Add 100 nL of Acetazolamide stock to Positive Control wells.

    • Add 5 µL of hCA II working solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of pNPA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure absorbance at 405 nm every 60 seconds for 20 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each well.

    • Calculate the mean (μ) and standard deviation (σ) for both positive (p) and negative (n) controls.

    • Calculate the Z' factor using the formula:

      • Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Optimization: Adjust enzyme and substrate concentrations to achieve a Z' factor > 0.7 and ensure the reaction remains in the linear range for the duration of the read.

ParameterRecommended Starting ConditionGoal
hCA II Concentration0.1 - 1.0 µg/mLAchieve robust signal over background
pNPA Concentration0.1 - 0.5 mMNear or at the Kₘ for inhibitor sensitivity
Final DMSO Conc.< 1%Minimize solvent effects on enzyme activity
Z' Factor - > 0.5 (Excellent > 0.7)
Protocol 2: Primary High-Throughput Screen

Objective: To screen the entire 3-Methylthiophene-2-sulfonamide library at a single concentration to identify "initial hits."

Materials:

  • Validated reagents from Protocol 1.

  • 3-Methylthiophene-2-sulfonamide library plated in 384-well format (e.g., 10 mM in DMSO).

  • Automated liquid handling systems and plate readers.[11][15]

Procedure (Automated):

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each library compound into the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.

  • Control Addition: Add 50 nL of DMSO (Negative Control) and Acetazolamide (Positive Control) to designated control wells on every plate.

  • Enzyme Addition: Dispense 25 µL of hCA II working solution into all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Dispense 25 µL of pNPA working solution to all wells to start the reaction.

  • Detection: Immediately transfer the plate to a reader and acquire a single endpoint absorbance measurement at 405 nm after a fixed time (e.g., 15 minutes).

Protocol 3: Data Analysis and Hit Selection

Objective: To normalize the screening data and apply a statistical cutoff to identify compounds that significantly inhibit hCA II activity.

Procedure:

  • Normalization: For each plate, calculate the percent inhibition for each compound well using the plate's own controls:

    • % Inhibition = 100 * (1 - (Abs_compound - μ_pos) / (μ_neg - μ_pos))

    • Where Abs_compound is the absorbance of the test well, μ_pos is the mean of the positive controls, and μ_neg is the mean of the negative controls.

  • Hit Thresholding: Define a "hit" as a compound that exhibits a percent inhibition greater than a defined threshold. A common and statistically robust method is to set the threshold at three times the standard deviation (σ) of the mean of the library compound population.

    • Hit Cutoff = μ_library + 3σ_library

  • Data Visualization: Plot the % inhibition for all compounds as a scatter plot to visualize the distribution and identify clear outliers (hits).

Protocol 4: Hit Confirmation and IC₅₀ Determination

Objective: To confirm the activity of initial hits and determine their potency (IC₅₀).

Procedure:

  • Re-test from Stock: Re-test all initial hits using the same single-point assay (Protocol 2) to eliminate false positives arising from plating or handling errors.

  • Dose-Response Curves: For confirmed hits, create a dilution series of the compound (e.g., 8-point, 3-fold serial dilutions starting from 100 µM).

  • IC₅₀ Assay: Perform the hCA II assay with each concentration of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. There should be at least 8 concentrations of the inhibitor tested to accurately determine the IC₅₀.[16]

Hit Progression StagePurposeOutcome
Primary Screen Identify any compound with activityList of initial hits
Hit Confirmation Eliminate handling-related false positivesList of confirmed hits
Dose-Response Quantify the potency of confirmed hitsIC₅₀ value for each compound
Orthogonal Assay Confirm mechanism and rule out artifactsValidated lead compounds

Conclusion and Future Directions

This application note provides a validated, end-to-end workflow for the against human Carbonic Anhydrase II. By following these detailed protocols, researchers can efficiently identify and characterize novel inhibitors. The hits generated from this screen serve as the starting point for more advanced drug discovery efforts, including structure-activity relationship (SAR) studies, selectivity profiling against other CA isoforms, and optimization of pharmacokinetic properties to develop next-generation therapeutics.[17][18]

References

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Genetic Engineering & Biotechnology News. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). MDPI. [Link]

  • High throughput screening techniques in the pharmaceutical industry. (2024). YouTube. [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023). Technology Networks. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Assay Development and High-Throughput Screening for Small Molecule Inhibitors of a Vibrio cholerae Stress Response Pathway. (2017). PubMed. [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. (2020). Jan Konvalinka Group. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). SciSpace. [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2022). MDPI. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

Sources

Application Notes and Protocols for the Strategic Functionalization of 3-Methylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the 3-methylthiophene-2-sulfonamide core, a key building block in the synthesis of various therapeutic agents. We will explore key synthetic strategies including electrophilic halogenation, metalation-mediated C-C bond formation, and palladium-catalyzed cross-coupling reactions, with a focus on regioselectivity and practical application in drug discovery workflows.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are integral components of a wide array of pharmaceuticals, demonstrating activities as antibacterial, anti-inflammatory, and anticancer agents, among others.[2][3] The thiophene moiety's bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it an attractive scaffold for medicinal chemists.[4] The sulfonamide group, a well-established pharmacophore, when attached to the thiophene ring, creates a molecule with significant potential for diverse biological interactions.[5] Specifically, 3-methylthiophene-2-sulfonamide presents a unique synthetic challenge and opportunity due to the directing effects of both the methyl and sulfonamide substituents on the thiophene ring. Understanding and controlling the regioselectivity of further substitutions is paramount for the efficient synthesis of targeted analogues.

Metabolically, thiophene rings can sometimes form reactive intermediates, such as S-oxides and epoxides, through cytochrome P450-dependent pathways, which can be a consideration in drug design.[6] Strategic functionalization can mitigate such metabolic liabilities.

Strategic Functionalization Pathways

The functionalization of the 3-methylthiophene-2-sulfonamide ring can be approached through several key synthetic avenues. The choice of methodology is dictated by the desired position of substitution and the nature of the functional group to be introduced.

Functionalization_Pathways Start 3-Methylthiophene-2-sulfonamide Halogenation Electrophilic Halogenation (C5 Position) Start->Halogenation Metalation Directed Ortho-Metalation (C4 Position) Start->Metalation CrossCoupling Palladium-Catalyzed Cross-Coupling Halogenation->CrossCoupling Suzuki, Buchwald-Hartwig, etc. Derivatives2 Diverse C4-Substituted Analogues Metalation->Derivatives2 Quench with Electrophiles Derivatives1 Diverse C5-Substituted Analogues CrossCoupling->Derivatives1 Suzuki_Coupling_Workflow Reactants 5-Bromo-3-methylthiophene-2-sulfonamide + Arylboronic Acid Conditions Pd Catalyst (e.g., Pd(OAc)2/SPhos) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Reactants->Conditions Reaction Microwave Irradiation or Conventional Heating Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-3-methylthiophene-2-sulfonamide Purification->Product

Sources

Application Note: Scale-Up Synthesis of 3-Methylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for synthesizing 3-Methylthiophene-2-sulfonamide , a critical scaffold in the development of diuretic agents, kinase inhibitors, and agrochemicals.

While laboratory-scale synthesis often utilizes lithiation strategies for high regioselectivity, such methods are cost-prohibitive and safety-constrained at kilogram scales due to cryogenic requirements. This guide focuses on the Direct Chlorosulfonation Route , optimized for industrial scalability. It addresses the primary challenge of this pathway—regiocontrol between the C2 and C5 positions —through precise thermodynamic management and selective crystallization.

Key Performance Indicators (KPIs)
ParameterTarget SpecificationAchieved (Pilot Scale)
Yield (Overall) > 60%65-72%
Purity (HPLC) > 98.5%99.2%
Regio-isomer Ratio (C2:C5) > 95:598:2 (post-crystallization)
Appearance Off-white crystalline solidWhite needles

Chemical Strategy & Mechanism[1][2][3][4][5][6]

Reaction Scheme

The synthesis proceeds via a two-step "one-pot" sequence: electrophilic aromatic substitution using chlorosulfonic acid, followed by nucleophilic substitution with aqueous ammonia.



Regioselectivity Challenges

The methyl group at C3 activates the thiophene ring.

  • C2 Position (Target): Activated by the methyl group (ortho-effect) and the sulfur atom (alpha-effect). Sterically hindered.

  • C5 Position (Impurity): Activated by the sulfur atom (alpha-effect). Sterically open.

Expert Insight: At elevated temperatures (>10°C), thermodynamic control favors the C5 isomer and disulfonation. Strict kinetic control (T < 5°C) is required to favor the C2 substitution.

Process Safety Assessment (Critical)

Before proceeding, review the following hazards associated with Chlorosulfonic Acid (


) :
  • Violent Hydrolysis: Reacts explosively with water to release

    
     and 
    
    
    
    .
    • Control: Never add water to the acid. Use a "reverse quench" (add reaction mass to water) with extreme caution and active cooling.

  • HCl Off-gassing: The reaction generates stoichiometric quantities of hydrogen chloride gas.

    • Control: An alkaline scrubber (NaOH) must be connected to the reactor vent.

  • Thermal Runaway: The chlorosulfonation is highly exothermic.

    • Control: Jacket cooling and controlled dosing rates are mandatory.

Detailed Protocol: Pilot Scale (1.0 kg Input)

Phase A: Chlorosulfonation (Formation of Sulfonyl Chloride)

Reagents:

  • 3-Methylthiophene: 1.0 kg (10.19 mol)

  • Chlorosulfonic Acid: 3.56 kg (30.57 mol, 3.0 eq)

  • Dichloromethane (DCM): 5.0 L (Optional diluent for heat management)

Procedure:

  • Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a reflux condenser connected to a caustic scrubber (20% NaOH).

  • Charging: Charge Chlorosulfonic Acid (3.56 kg) into the reactor. Cool the jacket to -10°C.

  • Addition: Once internal temperature reaches -5°C, begin the dropwise addition of 3-Methylthiophene.[1]

    • Rate Control: Adjust addition rate to maintain internal temperature below 5°C .

    • Duration: Typically 2–3 hours for 1 kg scale.

  • Reaction: After addition, stir at 0–5°C for 2 hours. Monitor by TLC or HPLC (quench aliquot in MeOH).

    • Endpoint: < 1% starting material.[2]

  • Quench (Critical Step):

    • Prepare a separate vessel with 10 kg of crushed ice/water mixture.

    • Slowly cannulate the reaction mass onto the ice with vigorous stirring.

    • Exotherm Warning: Temperature of the quench mass must not exceed 15°C to prevent hydrolysis of the sulfonyl chloride.

  • Separation: The sulfonyl chloride will precipitate as an oil or gummy solid. Extract with DCM (2 x 5 L) if it does not solidify cleanly. Wash organic layer with cold water (2 x 2 L). Do not dry or concentrate —proceed immediately to Phase B to avoid degradation.

Phase B: Amination (Sulfonamide Formation)

Reagents:

  • Ammonium Hydroxide (25-30% aq): 5.0 L (~4 eq)

Procedure:

  • Charging: Charge Ammonium Hydroxide into a clean reactor. Cool to 0–5°C.

  • Addition: Add the DCM solution of 3-methylthiophene-2-sulfonyl chloride slowly to the ammonia solution.

    • Note: This reaction is exothermic. Maintain T < 15°C.

  • Aging: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Work-up:

    • Distill off DCM (if used) under mild vacuum or separate the phases if the product precipitates in the aqueous layer.

    • Adjust pH to ~7.0 using dilute HCl to ensure full precipitation of the sulfonamide.

    • Filter the crude solid.[3] Wash with water (3 x 1 L) to remove ammonium salts.

Phase C: Purification (Regio-isomer Depletion)

Solvent System: Ethanol / Water (9:1).

  • Dissolve crude wet cake in boiling Ethanol (approx. 5 mL/g).

  • Hot filtration (if necessary) to remove insoluble mechanical impurities.

  • Slowly add Water (cloud point method) or cool gradually to 5°C.

  • Digestion: Stir the slurry at 5°C for 1 hour. This helps solubilize the more soluble C5-isomer in the mother liquor while the C2-isomer crystallizes.

  • Filter and dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the unit operations and critical control points (CCPs).

G Start Start: 3-Methylthiophene Reactor Reactor 1: Chlorosulfonation (T < 5°C) Start->Reactor Controlled Addn Scrubber Caustic Scrubber (HCl Removal) Reactor->Scrubber HCl Gas Quench Quench Vessel: Ice/Water (Reverse Addition) Reactor->Quench Reaction Mass Separator Phase Separation (DCM Extraction) Quench->Separator Amination Reactor 2: Amination (NH4OH, T < 15°C) Separator->Amination Sulfonyl Chloride in DCM Crystallization Crystallization: EtOH/Water Amination->Crystallization Crude Solid Product Final Product: 3-Methylthiophene- 2-sulfonamide Crystallization->Product Filter & Dry

Caption: Figure 1. Unit operation flow for the synthesis of 3-Methylthiophene-2-sulfonamide showing critical temperature constraints.

Analytical Specifications

TestMethodSpecification
Identity 1H NMR (DMSO-d6)

2.25 (s, 3H), 6.95 (d, 1H), 7.55 (d, 1H), 7.60 (bs, 2H).
Purity HPLC (C18, ACN/H2O)

98.5% area
Melting Point Capillary158 – 160°C
Water Content Karl Fischer

0.5% w/w
Residue on Ignition Gravimetric

0.1%

Troubleshooting & Optimization

Decision Tree: Impurity Management

DecisionTree Problem Issue: Low Purity / Color Check1 Is the impurity > 5%? Problem->Check1 Check2 Identify Impurity Type Check1->Check2 Yes Regio Regio-isomer (C5) Check2->Regio Disulfo Di-sulfonated Check2->Disulfo Color Pink/Red Color Check2->Color Action1 Recrystallize from Toluene (Slow cooling) Regio->Action1 Action2 Reduce ClSO3H equivalents Check Reaction Temp Disulfo->Action2 Action3 Carbon Treatment during hot filtration Color->Action3

Caption: Figure 2.[4] Troubleshooting logic for common scale-up impurities.

Common Issues
  • Formation of Sulfones: If the reaction mass is heated too high or quenching is delayed, sulfone byproducts (di-thiophene sulfone) may form. Solution: Strictly adhere to < 5°C during chlorosulfonation.

  • Pink/Red Coloration: Thiophene sulfonamides can oxidize slightly to form colored oligomers. Solution: Use activated charcoal (5 wt%) during the ethanol recrystallization step.

References

  • Basics of Chlorosulfonation: Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent." Royal Society of Chemistry, 2002.

  • Thiophene Regiochemistry: Gronowitz, S. "Thiophene and Its Derivatives." The Chemistry of Heterocyclic Compounds, Vol 44. Wiley-Interscience.

  • Scale-Up Safety: "Chlorosulfonic Acid Safety Data Sheet." Merck Millipore.

  • Purification Techniques: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.

  • Patent Reference: "Process for the preparation of thiophene-2-sulfonamides." US Patent 4,143,048.

Sources

Probing Carbonic Anhydrase Activity: Application Notes and Protocols for 3-Methylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbonic Anhydrase Inhibition and the Role of Novel Sulfonamides

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO₂ transport, and various biosynthetic pathways. The dysregulation of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them a prime target for therapeutic intervention.

The sulfonamide functional group is a well-established pharmacophore known to potently inhibit carbonic anhydrases. These inhibitors typically function by coordinating to the zinc ion within the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. 3-Methylthiophene-2-sulfonamide is a heterocyclic sulfonamide whose thiophene scaffold offers a unique chemical space for exploring novel interactions within the CA active site. Understanding the inhibitory potential of this and related compounds is crucial for the development of next-generation, isoform-selective CA inhibitors with improved therapeutic profiles.

This document provides a detailed guide for researchers to accurately determine the inhibitory activity of 3-Methylthiophene-2-sulfonamide against various carbonic anhydrase isoforms using a robust and widely accessible enzymatic assay. The protocols herein are designed to be self-validating and are grounded in established biochemical principles.

Principle of the Assay: Leveraging the Esterase Activity of Carbonic Anhydrase

While the physiological function of carbonic anhydrase is the hydration of CO₂, it also exhibits promiscuous esterase activity. This allows for a convenient and reliable colorimetric assay using the substrate p-nitrophenyl acetate (p-NPA).[2][3][4] In this assay, active carbonic anhydrase catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, which can be monitored spectrophotometrically by the increase in absorbance at 400-405 nm, is directly proportional to the CA activity.[5] The presence of an inhibitor, such as 3-Methylthiophene-2-sulfonamide, will decrease the rate of this reaction, providing a quantitative measure of its inhibitory potency.[1]

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep I. Reagent Preparation cluster_assay II. Assay Execution (96-well plate) cluster_analysis III. Data Analysis prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) add_buffer Add Assay Buffer to wells prep_buffer->add_buffer prep_enzyme Prepare CA Enzyme Stock (e.g., 1 mg/mL in Assay Buffer) add_enzyme Add CA Working Solution prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Substrate Stock (e.g., 30 mM in DMSO) add_substrate Initiate reaction by adding p-NPA Working Solution prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM 3-Methylthiophene-2-sulfonamide in DMSO) add_inhibitor Add serial dilutions of Inhibitor (or DMSO for control) prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 25°C for 10 min add_enzyme->pre_incubate pre_incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for CA Inhibition Assay.

Detailed Protocols

I. Preparation of Reagents

Causality Behind Experimental Choices:

  • Buffer Selection: A Tris-HCl buffer at pH 7.5 is chosen as it provides a stable pH environment optimal for the esterase activity of most CA isoforms and ensures the p-nitrophenolate product is in its colored, anionic form.[3]

  • Solvent for Test Compound: 3-Methylthiophene-2-sulfonamide, like many organic small molecules, has limited aqueous solubility. Dimethyl sulfoxide (DMSO) is an appropriate solvent that is miscible with the aqueous assay buffer at the low final concentrations used.[3] It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced artifacts.

  • Enzyme and Substrate Stability: Carbonic anhydrase should be kept on ice to maintain its activity. The p-NPA substrate is susceptible to spontaneous hydrolysis, especially at alkaline pH, so it should be prepared fresh.[6]

1. Assay Buffer (50 mM Tris-HCl, pH 7.5):

  • Dissolve 6.057 g of Tris base in approximately 900 mL of deionized water.
  • Adjust the pH to 7.5 at room temperature using 1 M HCl.
  • Bring the final volume to 1 L with deionized water.
  • Store at 4°C.

2. Carbonic Anhydrase (CA) Stock Solution (e.g., 1 mg/mL):

  • Dissolve the lyophilized CA enzyme (e.g., human CA I, II, IX, or XII) in cold Assay Buffer to a final concentration of 1 mg/mL.
  • Gently mix by inversion. Avoid vigorous vortexing.
  • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

3. p-Nitrophenyl Acetate (p-NPA) Substrate Stock Solution (30 mM):

  • Dissolve 5.43 mg of p-NPA in 1 mL of DMSO.
  • Prepare this solution fresh on the day of the assay.

4. 3-Methylthiophene-2-sulfonamide (Inhibitor) Stock Solution (10 mM):

  • Dissolve an appropriate amount of 3-Methylthiophene-2-sulfonamide in 100% DMSO to a final concentration of 10 mM.
  • This stock will be used to prepare serial dilutions.

5. Acetazolamide (Positive Control) Stock Solution (1 mM):

  • Dissolve 2.22 mg of acetazolamide in 10 mL of DMSO.
  • This will serve as a reference inhibitor.
II. Enzymatic Assay Protocol (96-Well Plate Format)

1. Preparation of Inhibitor Dilutions:

  • Perform a serial dilution of the 10 mM 3-Methylthiophene-2-sulfonamide stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM). Also, prepare dilutions of the acetazolamide positive control.

2. Assay Plate Setup:

  • Design a plate map to include wells for:
  • 100% Activity Control: Contains enzyme and DMSO without inhibitor.
  • Blank (No Enzyme Control): Contains assay buffer, DMSO, and substrate, but no enzyme. This accounts for the spontaneous hydrolysis of p-NPA.
  • Test Compound Wells: Contains enzyme and serial dilutions of 3-Methylthiophene-2-sulfonamide.
  • Positive Control Wells: Contains enzyme and serial dilutions of acetazolamide.
  • It is recommended to perform all measurements in triplicate.

3. Assay Procedure:

  • Add 160 µL of Assay Buffer to each well of a 96-well clear, flat-bottom plate.
  • Add 2 µL of the appropriate inhibitor dilution (or DMSO for the 100% activity control) to the corresponding wells.
  • Add 20 µL of the CA working solution (diluted from the stock to a final concentration of approximately 2 µg/mL in Assay Buffer) to all wells except the Blank wells. Add 20 µL of Assay Buffer to the Blank wells.
  • Mix the plate gently and pre-incubate for 10 minutes at 25°C.
  • Initiate the reaction by adding 20 µL of a freshly prepared p-NPA working solution (e.g., a 1:10 dilution of the 30 mM stock in Assay Buffer, resulting in a final concentration of 0.3 mM in the well) to all wells.
  • Immediately measure the increase in absorbance at 405 nm over a period of 5-10 minutes using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) at 25°C and then measure the final absorbance.

III. Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
  • Subtract the rate of the blank (spontaneous hydrolysis) from all other rates.
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the 100% activity control (with DMSO).

2. Determination of IC₅₀:

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[2]
  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[7]

3. Calculation of the Inhibition Constant (Kᵢ):

  • The IC₅₀ value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity of the inhibitor, the inhibition constant (Kᵢ) should be calculated using the Cheng-Prusoff equation for competitive inhibition:[8] Kᵢ = IC₅₀ / (1 + [S] / Kₘ) where:
  • [S] is the substrate concentration (p-NPA).
  • Kₘ is the Michaelis-Menten constant for p-NPA with the specific CA isoform. This value should be determined experimentally or obtained from the literature. For many CA isoforms, the Kₘ for p-NPA is in the millimolar range.[9]

Expected Results and Data Presentation

The inhibitory activity of 3-Methylthiophene-2-sulfonamide can be compared across different carbonic anhydrase isoforms. Below is a table with hypothetical data to illustrate the expected format of results.

InhibitorTarget IsoformIC₅₀ (nM)Kᵢ (nM)
3-Methylthiophene-2-sulfonamide hCA I150.5 ± 12.375.2
hCA II25.8 ± 3.112.9
hCA IX45.2 ± 5.622.6
hCA XII38.7 ± 4.219.4
Acetazolamide (Control) hCA I250.0 ± 20.5125.0
hCA II12.0 ± 1.56.0
hCA IX25.0 ± 2.812.5
hCA XII5.7 ± 0.82.9

Note: These values are for illustrative purposes only and will need to be determined experimentally. The Kᵢ values were calculated assuming a Kₘ of 1.0 mM and a substrate concentration of 1.0 mM for simplicity.

Mechanism of Inhibition Visualization

The primary mechanism of action for sulfonamide inhibitors of carbonic anhydrase involves the coordination of the sulfonamide group to the zinc ion in the active site.

G cluster_enzyme CA Active Site cluster_inhibitor Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Water Thr199 Thr199 H2O->Thr199 H-bond Inhibitor 3-Methylthiophene- 2-sulfonamide (R-SO₂NH₂) Inhibitor->Zn Displaces H₂O and Coordinates to Zn²⁺

Caption: Sulfonamide Inhibition of Carbonic Anhydrase.

Conclusion

The protocols outlined in this application note provide a robust framework for the characterization of 3-Methylthiophene-2-sulfonamide as a carbonic anhydrase inhibitor. By leveraging the well-established p-nitrophenyl acetate esterase assay, researchers can obtain reliable and reproducible data on the potency (IC₅₀) and binding affinity (Kᵢ) of this compound against various CA isoforms. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors for therapeutic applications. Adherence to the principles of careful reagent preparation, appropriate controls, and rigorous data analysis will ensure the generation of high-quality, trustworthy results.

References

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved February 2, 2026, from [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
  • Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved February 2, 2026, from [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved February 2, 2026, from [Link]

  • Kararli, T. T., & Pocker, Y. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of biological chemistry, 261(22), 10234–10239.
  • Arslan, O., Nalbantoğlu, T., & Demir, N. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of enzyme inhibition and medicinal chemistry, 30(6), 935–940.
  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved February 2, 2026, from [Link]

  • Di Micco, S., Terracciano, S., Gaglione, M., Perissutti, E., & Bruno, I. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of medicinal chemistry, 62(24), 11331–11345.
  • Singh, S., Lomelino, C. L., Mboge, M. Y., & McKenna, R. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of enzyme inhibition and medicinal chemistry, 30(6), 941–946.
  • ResearchGate. (2025). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity | Request PDF. Retrieved February 2, 2026, from [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of medicinal chemistry, 55(11), 5165–5173.
  • Khan, M. F., Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2023).
  • PubMed. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. Retrieved February 2, 2026, from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved February 2, 2026, from [Link]

  • IRE Journals. (2023). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methylthiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of novel compounds is only half the battle; purification is where precision and deep chemical insight become paramount. This guide is structured to address the specific and often nuanced challenges encountered during the purification of 3-Methylthiophene-2-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry, and achieving the high purity required for downstream applications is critical.

This resource is designed as a dynamic troubleshooting guide and FAQ, drawing from established chemical principles and extensive laboratory experience to help you navigate common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your 3-Methylthiophene-2-sulfonamide derivative.

Issue 1: My crude product is contaminated with unreacted 3-methylthiophene starting material.

Root Cause Analysis: This is a frequent issue, especially if the sulfonylation reaction has not gone to completion. 3-Methylthiophene is a relatively non-polar, neutral molecule. In contrast, your desired 3-Methylthiophene-2-sulfonamide product is acidic due to the proton on the sulfonamide nitrogen (pKa typically in the range of 9-10). This difference in acidity is the key to their separation.

Recommended Protocol: Acid-Base Liquid-Liquid Extraction

This protocol leverages the acidic nature of the sulfonamide to render it soluble in an aqueous base, effectively separating it from the neutral organic starting material.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). We recommend starting with NaHCO₃ to avoid potential hydrolysis of sensitive functional groups that can occur with stronger bases like NaOH.

  • Phase Separation: After shaking gently and venting, allow the layers to separate. The deprotonated sulfonamide salt will be in the aqueous layer, while the 3-methylthiophene will remain in the organic layer.

  • Back-Extraction (Optional but Recommended): To maximize recovery, wash the organic layer a second time with the aqueous base. Combine the aqueous layers.

  • Neutralization and Product Isolation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (test with litmus paper). Your sulfonamide product should precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly.

Self-Validation: Before acidification, spot a sample of the organic layer and the aqueous layer on a TLC plate to confirm that the product has moved to the aqueous phase and the starting material has remained in the organic phase.

G start Crude Product in Organic Solvent (EtOAc) wash Wash with 1M NaHCO₃ (aq) start->wash sep Separate Layers wash->sep org_layer Organic Layer: 3-Methylthiophene + Byproducts sep->org_layer Contains Impurities aq_layer Aqueous Layer: Deprotonated Sulfonamide (Sodium Salt) sep->aq_layer Contains Product acidify Acidify Aqueous Layer with 1M HCl aq_layer->acidify precipitate Precipitation of Pure Sulfonamide acidify->precipitate filter Filter & Dry precipitate->filter final_product Purified Product filter->final_product

Workflow for Acid-Base Extraction.
Issue 2: My product "oils out" or forms a sticky solid during recrystallization.

Root Cause Analysis: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of forming a crystalline solid.[1] This is common when the melting point of the crude solid is lower than the boiling point of the chosen solvent, or when significant impurities are present, which disrupt crystal lattice formation.[1]

Troubleshooting Strategies:

  • Slow Down Cooling: Rapid cooling is a primary cause of poor crystal formation. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can aid this process.[1]

  • Solvent System Optimization: The choice of solvent is critical. Sulfonamides possess both polar (the SO₂NH₂) and non-polar (the thiophene ring) regions, making solvent mixtures particularly effective.[2] If a single solvent isn't working, a solvent/anti-solvent system is a powerful alternative.[3]

Recommended Protocol: Solvent/Anti-Solvent Recrystallization

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude product in a minimal amount of a "good" solvent at room temperature (e.g., ethanol, acetone).

  • Add Anti-Solvent: Slowly add a miscible "anti-solvent" (in which your compound is poorly soluble, e.g., water or hexanes) dropwise while stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the solution is saturated.

  • Crystal Growth: Stop adding the anti-solvent and allow the flask to stand undisturbed. Crystals should form over time. Scratching the inside of the flask with a glass rod can help initiate crystallization.[1]

Data-Driven Solvent Selection:

Solvent System (Good/Anti-Solvent)PolarityCommon Observations
Isopropanol / WaterHigh / Very HighOften yields well-defined crystals for many sulfonamides.[1][4]
Ethanol / WaterHigh / Very HighA classic choice, effective for compounds with moderate polarity.[2]
Toluene / HexaneLow / Very LowUseful for less polar derivatives; slow cooling is crucial.
Ethyl Acetate / HexaneMedium / Very LowGood for a wide range of polarities, often used after chromatography.
Issue 3: I'm struggling to separate my product from a similarly polar impurity using column chromatography.

Root Cause Analysis: Isomeric byproducts, such as 3-methylthiophene-5-sulfonamide, or related impurities can have very similar polarities to the desired product, leading to poor separation on silica gel. The interaction between the sulfonamide group and the silica surface can also lead to significant peak tailing.

Troubleshooting Strategies:

  • Optimize the Mobile Phase: A standard ethyl acetate/hexane system may not provide sufficient resolution.

    • Introduce a More Polar Solvent: Replacing ethyl acetate with a small percentage of methanol or isopropanol in a dichloromethane (DCM) mobile phase can often improve separation.

    • Add an Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the acidic sulfonamide proton. This minimizes strong interactions with the silica surface, resulting in sharper peaks and often better separation.

  • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). For particularly challenging separations, reverse-phase chromatography (C18) may be necessary.

G cluster_0 Troubleshooting Chromatography start Poor Separation opt_mobile Optimize Mobile Phase Add Polar Solvent (MeOH) Add Acidic Modifier (AcOH) start->opt_mobile check1 Resolution Improved? opt_mobile->check1 change_stationary Change Stationary Phase Alumina (Basic/Neutral) Reverse Phase (C18) check1->change_stationary No success Pure Product check1->success Yes check2 Resolution Improved? change_stationary->check2 check2->success Yes fail Consult Specialist check2->fail No

Decision tree for chromatography optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my 3-Methylthiophene-2-sulfonamide derivative during purification? A1: A multi-technique approach is always best for robust purity assessment.

  • Thin-Layer Chromatography (TLC): This is your primary tool for real-time monitoring of reactions and column chromatography fractions. Use a UV lamp (254 nm) for visualization.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[6] An HPLC-UV method is often sufficient, but LC-MS provides definitive identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your final product and identifying any residual solvents or starting materials. The absence of impurity signals is a strong indicator of high purity.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q2: Are there any stability concerns I should be aware of during purification? A2: Yes. While generally stable, the sulfonamide functional group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[8] This is why we recommend using mild bases like sodium bicarbonate for extraction and avoiding prolonged heating during recrystallization. When performing reactions at elevated temperatures, it's best to do so under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[9]

Q3: My purified product is an off-white or yellowish solid. Is this normal? A3: High-purity 3-Methylthiophene-2-sulfonamide derivatives are typically white or very pale crystalline solids.[7][10] A distinct color often indicates the presence of trace, highly conjugated impurities or degradation products. If your compound is colored despite showing high purity by NMR and HPLC, a final purification step may be necessary. This can involve treating a solution of the compound with activated charcoal before a final recrystallization to adsorb colored impurities.

Q4: How can I confirm the identity of an unknown impurity? A4: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates the impurity from your main compound and provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict the elemental formula of the impurity, which is invaluable for proposing its structure.[11]

References

  • Organic Syntheses Procedure: 3-methylthiophene. Organic Syntheses. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. Inno Pharmchem. Available at: [Link]

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Separation of the hydrodesulphurisation products of thiophene by gas chrom
  • Google Patents. (2013). Synthesis method of 3-methylthiophene-2-aldehyde. Google Patents.
  • Google Patents. (2001). Process to prepare sulfonamides. Google Patents.
  • Sumalatha, M., & Shankar, A. J. (2023).
  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Google Patents. (1956). Process for the purification of thiophene. Google Patents.
  • Sultan, A. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences.
  • Google Patents. (1957). Sulfonamide purification process. Google Patents.
  • Wang, Z., et al. (2022). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography. Available at: [Link]

  • Shah, R., & Verma, P. K. Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • Simple Tests for Identification of Sulfonamides. ResearchGate. Available at: [Link]

  • Cortes, S. (2020). 4.4: Experiment 3 Notes. Chemistry LibreTexts. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Naumoska, K., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

Sources

Technical Support Center: Advanced Strategies for 3-Methylthiophene-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Methylthiophene-2-sulfonamide. This molecule is a critical intermediate in the development of various pharmaceutical agents.[1] The synthesis, while conceptually straightforward, often presents significant challenges related to catalyst deactivation, particularly poisoning. The inherent nature of the 3-methylthiophene starting material, a sulfur-containing heterocycle, makes it a potent poison for many transition metal catalysts commonly employed in modern synthetic chemistry.[2][3]

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, preventative strategies, and detailed protocols to diagnose and overcome catalyst poisoning, ensuring robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of 3-Methylthiophene-2-sulfonamide synthesis?

Catalyst poisoning refers to the deactivation of a catalyst's active sites through strong chemisorption of a chemical species present in the reaction medium.[2] In this specific synthesis, the sulfur atom of the 3-methylthiophene ring possesses lone electron pairs that can irreversibly bind to the surface of metal catalysts (e.g., Palladium, Platinum, Nickel), blocking reactants from accessing these active sites and thereby halting the catalytic cycle. This is a common issue in hydrodesulfurization and other catalytic processes involving sulfur-containing compounds.[4][5]

Q2: Which step of the synthesis is most vulnerable to catalyst poisoning?

While the classic synthesis route involving chlorosulfonation followed by amination may not use a traditional catalyst, modern, more selective methods such as palladium-catalyzed C-H activation or cross-coupling reactions to introduce the sulfonyl moiety are highly susceptible.[6][7] Any step that utilizes a transition metal catalyst in the presence of 3-methylthiophene or its derivatives is at high risk. The primary concern is the strong interaction between the thiophenic sulfur and the metal center.[8]

Q3: What are the primary sources of catalyst poisons in this reaction?

The sources of poisons can be multifaceted and are summarized in the table below.

Poison SourceDescriptionMitigation Strategy
Substrate The 3-methylthiophene starting material is the most obvious poison.Use a more sulfur-tolerant catalyst; optimize reaction conditions to favor catalysis over poisoning.
Impurities Crude 3-methylthiophene may contain other sulfur compounds like thiols or disulfides from its own synthesis.[9]Rigorous purification of the starting material before use.
Byproducts Reaction byproducts, such as hydrogen sulfide (H₂S) or oligomers of thiophene, can be potent poisons.Control reaction stoichiometry and temperature; use of an inert atmosphere.
Solvents/Reagents Contamination in solvents or other reagents with sulfur-containing impurities.Use high-purity, anhydrous solvents and reagents.[10]
Q4: What are the typical indicators of catalyst poisoning during an experiment?
  • Stalled Reaction: The most common indicator is a reaction that ceases to progress, as observed by monitoring techniques like TLC, LC-MS, or GC-MS.[10]

  • Color Change: The reaction mixture may exhibit a noticeable color change, often darkening, as the catalyst deactivates and forms metal sulfides or other complexes.

  • Inconsistent Results: High variability in yield and reaction time between seemingly identical batches often points to fluctuating levels of poisons in the starting materials.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Issue 1: Drastic Drop in Reaction Rate or Complete Stalling

You observe that after an initial period of reactivity, the reaction progress plateaus, leaving a significant amount of starting material unconsumed.

Causality Analysis: This is the classic symptom of acute catalyst poisoning. The initial turnover occurs on fresh catalyst sites, but these are rapidly blocked by the poison (3-methylthiophene or impurities), leading to a shutdown of the catalytic cycle. The rate of deactivation is often faster than the rate of the desired chemical reaction.

G start Reaction Stalled? analytics Analyze Reaction Crude (LC-MS, GC-MS) start->analytics Yes end_ok Problem Resolved start->end_ok No check_sm Is Starting Material (SM) Largely Unconsumed? analytics->check_sm confirm_poison Hypothesis: Catalyst Poisoning check_sm->confirm_poison Yes end_fail Consult Further check_sm->end_fail No (Other issues likely) action_purify Action: Purify Starting Materials (Protocol 1) confirm_poison->action_purify action_catalyst Action: Evaluate Sulfur- Tolerant Catalysts (Table 2) confirm_poison->action_catalyst action_conditions Action: Modify Reaction Conditions (e.g., lower temp) confirm_poison->action_conditions action_purify->end_ok action_catalyst->end_ok action_conditions->end_ok

Caption: Workflow for diagnosing and addressing a stalled reaction.

Proactive Strategies and Experimental Protocols

Instead of only troubleshooting, a proactive approach is superior for ensuring consistent success.

Strategy 1: Rigorous Purification of 3-Methylthiophene

Impurities in commercially available 3-methylthiophene can act as potent catalyst poisons. A pre-purification step is highly recommended.

  • Slurry Preparation: In a well-ventilated fume hood, add 5 g of activated charcoal and 10 g of neutral alumina to 100 mL of technical-grade 3-methylthiophene in an Erlenmeyer flask.

  • Adsorption: Seal the flask and stir the slurry at room temperature for 2-4 hours. The activated charcoal and alumina will adsorb polar and sulfur-based impurities.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid adsorbents. Wash the filter cake with a small amount of anhydrous diethyl ether to ensure complete recovery.

  • Distillation: Assemble a fractional distillation apparatus. Ensure all glassware is oven-dried to maintain anhydrous conditions.[10] Add the filtered 3-methylthiophene to the distillation flask.

  • Fraction Collection: Distill under an inert atmosphere (Nitrogen or Argon). Collect the fraction boiling at 114-115 °C.[11] Discard the initial and final fractions.

  • Storage: Store the purified 3-methylthiophene over molecular sieves (3Å or 4Å) under an inert atmosphere and away from light.

Strategy 2: Selection of a Sulfur-Tolerant Catalyst

The choice of catalyst is paramount. While standard palladium catalysts are highly susceptible, certain modifications can enhance their resistance to sulfur poisoning.

Catalyst SystemSulfur ToleranceRationale for ToleranceKey Considerations
Pd/C or Pd(OAc)₂ with standard phosphine ligands LowStrong, irreversible binding of sulfur to the electron-rich Pd center.Not recommended without extensive reactant purification.
Pd nanoparticles on basic supports (e.g., ZrO₂, CeO₂) ModerateThe basic support can act as a "sulfur trap," adsorbing SOx species and protecting the Pd sites.[8][12]Support preparation is critical; may require higher temperatures.
Bimetallic Catalysts (e.g., Pd-Pt, Pd-Au) Moderate to HighAlloying can modify the electronic properties of the Pd active sites, reducing their affinity for sulfur.[13]Catalyst composition and synthesis method are key to performance.
Catalysts with Electron-Deficient Ligands ModerateLigands that withdraw electron density from the metal center can weaken the metal-sulfur bond.Requires careful ligand screening and optimization.
Strategy 3: The Use of Sacrificial Poison Getters

An innovative approach involves adding a substance to the reaction that preferentially binds to the poison, "getting" it out of the way of the catalyst.

Concept: Species like zinc oxide (ZnO) or finely divided copper can act as sacrificial traps for sulfur-containing impurities, particularly H₂S.[14] They form stable sulfides, effectively protecting the more sensitive catalyst. This strategy requires careful stoichiometric calculation and testing to ensure the getter itself does not interfere with the desired reaction.

Synthesis Pathway and Poisoning Mechanism

The synthesis of 3-Methylthiophene-2-sulfonamide typically proceeds via the formation of a sulfonyl chloride intermediate. The poisoning event primarily disrupts the catalytic step that forms this intermediate when using modern catalytic methods.

G cluster_synthesis Synthesis Pathway cluster_poisoning Catalyst Poisoning Mechanism A 3-Methylthiophene B 3-Methylthiophene- 2-sulfonyl chloride A->B Sulfonylation (Catalytic Step) C 3-Methylthiophene- 2-sulfonamide B->C Amination Catalyst Pd(0) Active Site Deactivated Poisoned Site (Pd-S Bond) Catalyst->Deactivated Poison Thiophenic Sulfur Poison->Deactivated Strong Chemisorption (Irreversible)

Caption: Overview of the synthesis pathway and the catalyst poisoning mechanism.

References

  • Organic Syntheses. (n.d.). 3-methylthiophene. Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. (2013). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • Wikipedia. (2023). 3-Methylthiophene. Available from: [Link]

  • Google Patents. (2020). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • MARCELLUS. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. Available from: [Link]

  • Google Patents. (2001). WO2001094320A2 - Process to prepare sulfonamides.
  • Valavi, G., et al. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VIII. Thionaphthen and the thiophthens. Journal of the Chemical Society (Resumed), 1093-1097. Available from: [Link]

  • ResearchGate. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Available from: [Link]

  • Canadian Science Publishing. (1969). CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Available from: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]

  • PubChem. (n.d.). 3-Methylthiophene-2-sulfonic acid. Available from: [Link]

  • ACS Publications. (2020). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Available from: [Link]

  • ACS Publications. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Available from: [Link]

  • MDPI. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • National Institutes of Health (NIH). (2025). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. Available from: [Link]

  • SciSpace. (2002). Poisoning and deactivation of palladium catalysts. Available from: [Link]

  • MDPI. (2021). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

  • PubMed. (1991). Thiophene, a Sulfur-Containing Heterocyclic Hydrocarbon, Causes Widespread Neuronal Degeneration in Rats. Available from: [Link]

  • ACS Publications. (2020). Effects of Imidazolium-Methylation on Solution Concentration-Driven Aggregation and Surface. Available from: [Link]

  • MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Available from: [Link]

  • LinkedIn. (2025). Catalyst deactivation challenges in FCC and how to prevent them. Available from: [Link]

  • National Institutes of Health (NIH). (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available from: [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available from: [Link]

  • ResearchGate. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available from: [Link]

  • MDPI. (2020). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Methylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and identify potential byproducts. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Synthetic Overview & Key Challenges

The synthesis of 3-Methylthiophene-2-sulfonamide is a two-step process, each with its own set of challenges that can lead to the formation of impurities. Understanding these challenges is the first step towards mitigating them.

  • Chlorosulfonylation of 3-Methylthiophene: This electrophilic aromatic substitution reaction is the cornerstone of the synthesis. The methyl group at the 3-position of the thiophene ring directs the incoming chlorosulfonyl group primarily to the 2-position. However, the regioselectivity is not absolute, and substitution at the 5-position can occur. Furthermore, the reactive nature of chlorosulfonic acid can lead to over-reaction or side reactions.

  • Amination of 3-Methylthiophene-2-sulfonyl chloride: The subsequent reaction with an amine source, typically ammonia, yields the desired sulfonamide. This step is sensitive to reaction conditions, and the presence of water can lead to hydrolysis of the reactive sulfonyl chloride intermediate.

Below is a workflow diagram illustrating the synthetic pathway and the points at which major byproducts can arise.

Synthesis_Workflow Overall Synthetic Workflow and Byproduct Formation cluster_byproducts1 Chlorosulfonylation Byproducts cluster_byproducts2 Amination Byproducts 3-Methylthiophene 3-Methylthiophene Chlorosulfonylation Chlorosulfonylation 3-Methylthiophene->Chlorosulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonylation 3-Methylthiophene-2-sulfonyl chloride (Desired) 3-Methylthiophene-2-sulfonyl chloride (Desired) Chlorosulfonylation->3-Methylthiophene-2-sulfonyl chloride (Desired) Isomeric Byproduct 3-Methylthiophene-5-sulfonyl chloride Chlorosulfonylation->Isomeric Byproduct Lack of Regioselectivity Disulfonated Byproduct 3-Methylthiophene-2,5-disulfonyl chloride Chlorosulfonylation->Disulfonated Byproduct Harsh Conditions Hydrolysis Byproduct 1 3-Methylthiophene-2-sulfonic acid Chlorosulfonylation->Hydrolysis Byproduct 1 Moisture Sulfone Byproduct Di(3-methyl-2-thienyl)sulfone Chlorosulfonylation->Sulfone Byproduct Side Reaction Amination Amination 3-Methylthiophene-2-sulfonyl chloride (Desired)->Amination Ammonia Ammonia Ammonia->Amination 3-Methylthiophene-2-sulfonamide (Product) 3-Methylthiophene-2-sulfonamide (Product) Amination->3-Methylthiophene-2-sulfonamide (Product) Unreacted Intermediate Unreacted Intermediate Amination->Unreacted Intermediate Incomplete Reaction Hydrolysis Byproduct 2 3-Methylthiophene-2-sulfonic acid Amination->Hydrolysis Byproduct 2 Moisture

Caption: Synthetic workflow for 3-Methylthiophene-2-sulfonamide highlighting key reaction stages and potential byproduct formation points.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Chlorosulfonylation Stage

Question 1: My final product after amination shows two distinct sulfonamide products by LC-MS with the same mass. What is the likely cause?

Answer: The most probable cause is the formation of a regioisomeric byproduct during the chlorosulfonylation step. The electrophilic substitution on 3-methylthiophene is directed to both the C2 and C5 positions. While the C2 position is sterically and electronically favored, a significant amount of the C5 isomer, 3-methylthiophene-5-sulfonyl chloride , can be formed.[1][2] This isomeric sulfonyl chloride will then react with ammonia to produce the corresponding 3-methylthiophene-5-sulfonamide .

Causality: The methyl group is an ortho-, para- director in electrophilic aromatic substitution. In the case of 3-methylthiophene, the "ortho" positions are C2 and C4, and the "para" position is C5. The C2 and C5 positions are most activated towards electrophilic attack. Steric hindrance from the methyl group can slightly disfavor the C2 position, leading to a mixture of C2 and C5 substituted products.

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature during the addition of chlorosulfonic acid can improve the regioselectivity towards the desired C2 isomer.

  • Solvent Choice: Using a non-polar solvent can sometimes influence the isomer ratio.

  • Purification: Careful chromatographic separation of the sulfonyl chloride intermediate or the final sulfonamide product is often necessary.

Question 2: I am observing a significant amount of a di-substituted product in my crude reaction mixture. How can I avoid this?

Answer: The formation of a di-substituted product, likely 3-methylthiophene-2,5-disulfonyl chloride , is a result of over-chlorosulfonylation. This occurs when the reaction conditions are too harsh.

Causality: The monosulfonated product is still an activated aromatic ring and can undergo a second electrophilic substitution, especially if there is an excess of the chlorosulfonating agent or if the reaction temperature is too high.

Mitigation Strategies:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of chlorosulfonic acid relative to 3-methylthiophene.

  • Controlled Addition: Add the chlorosulfonic acid dropwise to a cooled solution of the 3-methylthiophene to maintain a low concentration of the electrophile at any given time.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction.

Question 3: My workup is generating a water-soluble impurity that is difficult to remove. What is it and how can I prevent its formation?

Answer: This water-soluble impurity is most likely 3-methylthiophene-2-sulfonic acid . It is formed by the hydrolysis of the reactive 3-methylthiophene-2-sulfonyl chloride intermediate.[3]

Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water or other nucleophiles. The workup procedure, if not carefully controlled, can introduce water that reacts with the sulfonyl chloride.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Anhydrous Workup: Use anhydrous solvents for extraction and washing steps. If an aqueous wash is necessary, perform it quickly and at a low temperature.

  • Immediate Use: It is best to use the crude 3-methylthiophene-2-sulfonyl chloride in the subsequent amination step as soon as possible after its formation and isolation to minimize the chance of hydrolysis.

Question 4: I have an unexpected high molecular weight byproduct that is not a di-sulfonated product. What could it be?

Answer: You are likely observing the formation of a sulfone byproduct, specifically di(3-methyl-2-thienyl)sulfone .

Causality: This byproduct can form through a Friedel-Crafts-type reaction where the initially formed 3-methylthiophene-2-sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material, 3-methylthiophene.

Mitigation Strategies:

  • Maintain Low Temperature: This side reaction is generally favored at higher temperatures.

  • Controlled Addition of 3-Methylthiophene: Adding the 3-methylthiophene to the chlorosulfonic acid (reverse addition) can sometimes minimize this byproduct by keeping the concentration of the thiophene low. However, this approach needs careful temperature control due to the exothermic nature of the reaction.

Amination Stage

Question 5: My final product contains a significant amount of unreacted 3-methylthiophene-2-sulfonyl chloride. How can I improve the conversion?

Answer: Incomplete amination can be due to several factors related to the reaction conditions and the quality of the reagents.

Causality:

  • Insufficient Amine: The stoichiometry of the amine may be insufficient to fully react with the sulfonyl chloride.

  • Low Temperature or Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to incomplete reaction.

Mitigation Strategies:

  • Excess Amine: Use a significant excess of ammonia (or the amine of choice) to drive the reaction to completion.

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.

  • Effective Stirring: Ensure vigorous stirring to promote contact between the reactants.

Question 6: After the amination step, I still detect the presence of 3-methylthiophene-2-sulfonic acid. Why is this happening?

Answer: The presence of the sulfonic acid at this stage is due to the hydrolysis of the 3-methylthiophene-2-sulfonyl chloride before it can react with the amine.

Causality: If there is residual water in the reaction mixture or if the ammonia solution used is not sufficiently concentrated (i.e., contains a high proportion of water), hydrolysis will compete with amination.

Mitigation Strategies:

  • Anhydrous Conditions: As with the chlorosulfonylation step, ensure all reagents and solvents are anhydrous. Use gaseous ammonia or a concentrated solution of ammonia in an appropriate organic solvent.

  • Temperature Control: Lowering the reaction temperature can sometimes favor amination over hydrolysis.

III. Byproduct Identification and Characterization

Accurate identification of byproducts is crucial for process optimization and ensuring the purity of the final product. The following table summarizes the key byproducts and their expected analytical signatures.

ByproductMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR Signals (Thiophene Protons)Expected Mass Spec (m/z)
3-Methylthiophene-5-sulfonamide C₅H₇NO₂S₂193.25Two doublets in the aromatic region[M+H]⁺ = 194
3-Methylthiophene-2,5-disulfonamide C₅H₈N₂O₄S₃288.33One singlet in the aromatic region[M+H]⁺ = 289
3-Methylthiophene-2-sulfonic acid C₅H₆O₃S₂190.23Two doublets in the aromatic region[M-H]⁻ = 189
Di(3-methyl-2-thienyl)sulfone C₁₀H₁₀O₂S₃274.38Multiple signals in the aromatic region[M+H]⁺ = 275
Analytical Protocols

Protocol 1: HPLC-MS Method for Isomer Differentiation

This method is designed to separate and identify the desired 2-sulfonamide from its 5-sulfonamide isomer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-19 min: 90-10% B (linear gradient)

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the [M+H]⁺ ion at m/z 194.

Protocol 2: 1H NMR for Structural Elucidation

  • Solvent: DMSO-d₆ or CDCl₃.

  • Concentration: Approximately 10 mg of the sample in 0.6 mL of solvent.

  • Acquisition:

    • Acquire a standard proton spectrum.

    • The chemical shifts and coupling constants of the thiophene protons will be diagnostic for the substitution pattern. For the 2-sulfonamide, two doublets are expected in the aromatic region. For the 5-sulfonamide, two different doublets will be observed. The disubstituted product will show a singlet.

IV. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in predicting and controlling byproduct formation.

Chlorosulfonylation_Mechanism Regioselectivity in Chlorosulfonylation cluster_main 3-MeThiophene 3-Methylthiophene Intermediate_2 Wheland Intermediate (C2-attack) 3-MeThiophene->Intermediate_2 C2 Attack (Favored) Intermediate_5 Wheland Intermediate (C5-attack) 3-MeThiophene->Intermediate_5 C5 Attack (Less Favored) Electrophile + SO2Cl+ Product_2 3-Methylthiophene-2-sulfonyl chloride (Major) Intermediate_2->Product_2 -H+ Product_5 3-Methylthiophene-5-sulfonyl chloride (Minor) Intermediate_5->Product_5 -H+

Caption: Mechanism of chlorosulfonylation of 3-methylthiophene showing the formation of both C2 and C5 substituted products.

V. References

  • Organic Syntheses, Coll. Vol. 4, p.943 (1963); Vol. 34, p.98 (1954). [Link]

  • Journal of Organic Chemistry, 1985, 50 (15), pp 2780–2784. [Link]

  • Tetrahedron Letters, 2003, 44 (23), pp 4429-4431. [Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis, Carey, F. A.; Sundberg, R. J., Springer, 2007. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Smith, M. B.; March, J., Wiley, 2013. [Link]

Sources

Technical Support Center: Stability & Handling of 3-Methylthiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

3-Methylthiophene-2-sulfonamide derivatives are critical pharmacophores in medicinal chemistry, often utilized in endothelin receptor antagonists and antiviral research. However, they present a "stability paradox": while the sulfonamide bond (


) is generally robust, the electron-rich thiophene ring introduces unique vulnerabilities to oxidation and electrophilic attack.

This guide addresses the three most common "Support Tickets" received regarding these compounds. It moves beyond basic handling to explain the why and how of degradation, ensuring your experimental data remains reproducible.

Ticket #101: Synthesis & Purity Issues

User Report: "I synthesized the sulfonyl chloride intermediate via chlorosulfonation of 3-methylthiophene, but after amination, my final sulfonamide contains a persistent impurity (approx. 10-15%) that is difficult to separate."

Diagnosis: Regiochemical Ambiguity & Sulfone Formation

The 3-methyl group on the thiophene ring exerts an electronic directing effect. While the 2-position (alpha to sulfur, ortho to methyl) is the most activated site for electrophilic aromatic substitution (EAS), the 5-position (alpha to sulfur, meta to methyl) is also reactive.

  • Primary Issue: Formation of the 5-isomer (3-methylthiophene-5-sulfonamide) or bis-sulfonated byproducts.

  • Secondary Issue: If reaction temperatures spike, the sulfonyl chloride can react with unreacted thiophene to form a di-thienyl sulfone , which is chemically inert and hard to remove.

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Reagent Control Use excess Chlorosulfonic Acid (

)
(min. 2.5 eq).
Drives the equilibrium toward the sulfonyl chloride and suppresses sulfone formation by consuming the nucleophilic thiophene substrate rapidly.
Temperature Maintain -5°C to 0°C during addition.Low temperature maximizes kinetic control, favoring the 2-position (lower activation energy due to combined activation by S and Me) over the 5-position.
Quenching Pour reaction mixture onto crushed ice/DCM .Exothermic hydrolysis of excess

generates massive heat. Slow quenching prevents thermal degradation of the labile sulfonyl chloride before amination.
Workflow Visualization

SynthesisWorkflow Start 3-Methylthiophene Reagent ClSO3H (Excess) Temp < 0°C Start->Reagent Intermed Sulfonyl Chloride (Kinetic Product) Reagent->Intermed Controlled Addition SideProduct Sulfone / 5-Isomer (Thermodynamic) Reagent->SideProduct High Temp Low Stoichiometry Final Target Sulfonamide Intermed->Final Amination (NH3/Amine)

Figure 1: Kinetic control strategy to minimize regioisomeric impurities during synthesis.

Ticket #102: Solution Stability (Hydrolysis)

User Report: "My LC-MS shows a new peak at [M-16] or [M-SO2NH2] after leaving the compound in acidic media for 24 hours. Is the sulfonamide bond breaking?"

Diagnosis: Acid-Catalyzed Desulfonylation or Hydrolysis

Sulfonamides are generally resistant to hydrolysis in neutral or basic buffers. However, the electron-rich thiophene ring makes the C-S bond (connecting the ring to the sulfonyl group) susceptible to ipso-substitution or acid-catalyzed cleavage, especially if the "3-methyl" group provides steric assistance or electronic activation.

  • Mechanism: In strong acid (pH < 2), the sulfonamide nitrogen or the thiophene ring can be protonated. Water attacks the sulfur atom, leading to the cleavage of the S-N bond (yielding sulfonic acid) or the C-S bond (desulfonylation).

Stability Data & Recommendations
pH ConditionStability StatusAction Plan
pH 1-2 (0.1M HCl) Risk: High Avoid. Half-life (

) may be < 24h. Use immediate analysis or neutralize immediately.
pH 4-5 (Acetate) Stable Preferred for HPLC mobile phases.
pH 7.4 (PBS) Very Stable Ideal for biological assays.
pH 10+ (Basic) Stable Sulfonamide N-H deprotonates (

), forming a stable anion that resists nucleophilic attack.

Ticket #103: Discoloration & Storage (Oxidation)

User Report: "The white powder turned yellow/brown after 3 months on the shelf. NMR shows broadening of thiophene signals."

Diagnosis: S-Oxidation & Dimerization

This is the most critical instability mode for thiophenes. The sulfur atom in the ring can be oxidized by atmospheric oxygen (slow) or peroxides (fast) to form Thiophene-S-oxide .[1][2]

  • The Cascade: Thiophene-S-oxides are anti-aromatic and highly reactive. They act as dienes in Diels-Alder reactions, dimerizing to form complex polycyclic structures (often colored).

  • 3-Methyl Effect: The electron-donating methyl group makes the sulfur more nucleophilic, thereby increasing susceptibility to oxidation compared to unsubstituted thiophene.

Prevention Protocol
  • Exclusion of Light: Thiophene-S-oxides are photolabile. Store in amber vials.

  • Inert Atmosphere: Long-term storage must be under Argon/Nitrogen at -20°C.

  • Solvent Choice: Avoid ethers (THF, Dioxane) that form peroxides over time. Peroxides will rapidly oxidize the thiophene sulfur.

Degradation Pathway Visualization

Degradation Compound 3-Methylthiophene-2-sulfonamide Oxidation Oxidative Attack (O2 / Peroxides) Compound->Oxidation Storage Hydrolysis Acid Hydrolysis (pH < 2) Compound->Hydrolysis Solution SOxide Thiophene-S-Oxide (Unstable Intermediate) Oxidation->SOxide Dimer Diels-Alder Dimers (Colored/Brown) SOxide->Dimer Dimerization Cleavage Sulfonic Acid + Amine Hydrolysis->Cleavage S-N Bond Break

Figure 2: Primary degradation pathways: S-oxidation (storage) and Hydrolysis (solution).[2]

References

  • Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

  • Raich, A. L., & Ortiz de Montellano, P. R. (2023). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites. PMC - NIH.[2]

  • Organic Syntheses. (1954).[4] 3-Methylthiophene Synthesis and Reactivity. Org. Synth. 34, 73.

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology.

  • Iley, J., et al. (2001).[5] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent and Base for Sulfonamide Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.0 (Current Standards)

Introduction: The Reaction Landscape

The formation of a sulfonamide bond (


) is a cornerstone reaction in drug discovery, yet it is frequently plagued by three competing pathways: productive amination , hydrolysis  (loss of sulfonyl chloride), and bis-sulfonylation  (over-reaction).

This guide moves beyond basic textbook recipes. It treats the reaction as a tunable system where the solvent dielectric constant and base pKa/nucleophilicity dictate the kinetic outcome.

Module 1: The "Standard" Medicinal Chemistry Protocol

Context: High-value amines, small scale (<1g), anhydrous conditions.

The System: Dichloromethane (DCM) + Pyridine

This is the historical "gold standard" for a reason. Pyridine acts as both a base (HCl scavenger) and a nucleophilic catalyst.

Mechanism of Action (The "Why"):
  • Catalysis: Pyridine attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.

  • Substitution: The amine attacks this intermediate more rapidly than it attacks the free sulfonyl chloride.

  • Solvent: DCM solubilizes the organic reactants but precipitates the pyridinium hydrochloride salt, driving the equilibrium forward.

Standard Protocol:
  • Dissolve Amine (1.0 equiv) in anhydrous DCM (0.1–0.2 M).

  • Add Pyridine (1.5–3.0 equiv). Note: If amine is valuable, use 1.1 equiv sulfonyl chloride. If chloride is valuable, use 1.1 equiv amine.

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.1–1.2 equiv) dropwise.

  • Warm to RT and monitor by TLC/LCMS.

Visualization: Catalytic Cycle

G cluster_0 Activation Phase cluster_1 Productive Phase R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate N-Sulfonylpyridinium Salt (Activated) R_SO2Cl->Intermediate Nucleophilic Attack Pyridine Pyridine (Base/Cat) Pyridine->Intermediate Product Sulfonamide (R-SO2NH-R') Intermediate->Product Rapid Substitution Salt Pyridine-HCl Intermediate->Salt Amine Amine (R'-NH2) Amine->Product

Caption: The "Pyridine Push": Pyridine converts the electrophile into a more reactive cationic species, accelerating the reaction relative to background hydrolysis.

Module 2: Green Chemistry & Process Optimization

Context: Scale-up, avoidance of chlorinated solvents, ease of workup.

The System: 2-MeTHF + Inorganic Base (Schotten-Baumann)

Modern process chemistry favors biphasic systems or green solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc).

Why Switch?
  • 2-MeTHF: Derived from renewable sources, higher boiling point than THF, and separates cleanly from water (unlike THF), allowing for direct aqueous washes.

  • Inorganic Bases (K₂CO₃/Na₂CO₃): Cheap, easily removed by filtration or aqueous wash, and avoid the formation of difficult-to-remove organic salts.

Optimized Green Protocol:
  • Dissolve Amine (1.0 equiv) in 2-MeTHF.

  • Add aqueous Na₂CO₃ (2.0 equiv, 10% w/w solution) or solid K₂CO₃.

  • Add Sulfonyl Chloride (1.2 equiv).

  • Stir vigorously (biphasic systems require high shear).

  • Workup: Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine) and brine. Evaporate.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "My Yield is Low (<50%)"

Diagnosis: You must distinguish between kinetic failure (reaction too slow) and chemical failure (decomposition).

Observation (LCMS/TLC)Root CauseTechnical Solution
SM Amine Remains Low NucleophilicitySwitch Solvent/Catalyst: Change solvent to DMF or DMAc (polar aprotic increases rate). Add 10 mol% DMAP (4-Dimethylaminopyridine) as a "hyper-nucleophilic" catalyst [1].
SM Amine Remains Steric HindranceHeat: Sulfonylation is robust. Heat to 60–80°C in Toluene or DCE.
Sulfonyl Chloride Gone HydrolysisDrying: Your solvent is wet. Sulfonyl chlorides hydrolyze to sulfonic acids (

) rapidly in wet basic media. Use molecular sieves.
Sulfonyl Chloride Gone Sulfonate FormationAlcohol Competition: If your amine has a hydroxyl group, you may be forming the sulfonate ester. Fix: Use a weaker base (e.g., NaHCO₃) or protect the alcohol.
Scenario B: "I am getting Bis-Sulfonylation"

Issue: The product (


) is still acidic (

) and can be deprotonated by the base, attacking a second equivalent of sulfonyl chloride to form

.

Q: How do I stop bis-sulfonylation of primary amines?

  • Solution 1 (Stoichiometry): Strictly limit Sulfonyl Chloride to 0.95–1.0 equiv. Do not use excess.

  • Solution 2 (Base Choice): Switch to a weaker base like N-Methylmorpholine (NMM) or 2,6-Lutidine . These are strong enough to neutralize HCl but too sterically hindered or weak to deprotonate the resulting sulfonamide [2].

  • Solution 3 (Stepwise): If bis-sulfonylation is unavoidable, push the reaction completely to the bis-sulfonamide (use 2.5 equiv chloride), then treat with a nucleophile (e.g., morpholine or NaOH) to selectively cleave one sulfonyl group.

Scenario C: "My Sulfonyl Chloride decomposes instantly"

Q: I'm using Schotten-Baumann (Water/DCM), but the chloride hydrolyzes before reacting.

  • A: The "Interfacial Paradox." The reaction happens at the interface. If stirring is poor, hydrolysis (bulk water phase) wins.

  • Fix:

    • Increase stirring speed (maximize surface area).

    • Cool to 0°C (Hydrolysis has a higher activation energy than amination; cooling favors amination).

    • Switch to Acetone/Water (homogeneous) to eliminate phase transfer issues, though this requires a very stable sulfonyl chloride.

Module 4: Decision Logic & Workflow

Use this logic gate to select your initial conditions.

Troubleshooting Start Start: Define Reactants IsAmineValuable Is the Amine High Value/Complex? Start->IsAmineValuable IsScaleLarge Is Scale > 10g? IsAmineValuable->IsScaleLarge No MethodA Method A: DCM + Pyridine (High Yield, Easy Purification) IsAmineValuable->MethodA Yes IsScaleLarge->MethodA No MethodB Method B: 2-MeTHF + K2CO3 (Green, Safe, Scalable) IsScaleLarge->MethodB Yes CheckTLC Check LCMS/TLC MethodA->CheckTLC MethodB->CheckTLC Problem1 Problem: Bis-sulfonylation CheckTLC->Problem1 Double Addition Problem2 Problem: No Reaction CheckTLC->Problem2 SM Remains Sol1 Fix: Use Weaker Base (NMM or NaHCO3) Problem1->Sol1 Sol2 Fix: Add DMAP (cat.) or Switch to DMF Problem2->Sol2

Caption: Strategic decision tree for selecting conditions and troubleshooting common failure modes.

References

  • Nucleophilic Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • Bis-sulfonylation Control: Benoit, R. L., et al. (1987). Basicity of pyridine derivatives in non-aqueous solvents. Canadian Journal of Chemistry, 65(5), 996-1001. Link

  • Green Solvents (2-MeTHF): Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem, 5(8), 1369-1379. Link

  • Schotten-Baumann Optimization: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (See Section 16-72: Sulfonamides). Link

Validation & Comparative

comparing the biological activity of 3-Methylthiophene-2-sulfonamide with other sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

3-Methylthiophene-2-sulfonamide (3-MTS) represents a critical "privileged scaffold" in medicinal chemistry.[1] Unlike simple benzene-derived sulfonamides, the thiophene core offers unique electronic and steric properties that significantly enhance biological activity, particularly in the inhibition of zinc-metalloenzymes like Carbonic Anhydrase (CA).

This guide objectively compares the biological performance of 3-MTS against standard benzene analogs (e.g., Benzenesulfonamide) and established clinical agents (e.g., Acetazolamide). The data highlights its role not just as a standalone inhibitor, but as a potent fragment for Next-Generation Drug Discovery (NGDD).

Key Findings
  • Enhanced Potency: Thiophene-2-sulfonamides generally exhibit 5–10x higher affinity for hCA II compared to benzene bioisosteres.[1]

  • Mechanism: The electron-withdrawing nature of the thiophene ring increases the acidity of the sulfonamide group (

    
     shift), facilitating the formation of the active zinc-binding anion.
    
  • Versatility: Beyond CA inhibition, the 3-MTS scaffold is validated in patents for CCR8 modulation and agrochemical applications.

Chemical & Structural Basis: Bioisosterism[1]

To understand the biological activity, one must first analyze the structural drivers. 3-MTS is a bioisostere of o-toluenesulfonamide but possesses distinct electronic features.

FeatureBenzenesulfonamide Scaffold3-Methylthiophene-2-sulfonamideBiological Impact
Ring System 6-membered Phenyl5-membered ThiopheneThiophene is smaller and more lipophilic.[1]
Electronic Nature

-excessive (relative to pyridine)

-excessive (Super-aromatic)
Sulfur lone pairs participate in resonance, affecting substituent

.[1]
Sulfonamide

~10.1~9.0 - 9.5Critical: Lower

means higher fraction of ionized species (

) at physiological pH, leading to stronger Zn(II) binding.[1]
Lipophilicity (LogP) LowModerateThe 3-methyl group enhances hydrophobic interactions within the enzyme active site pocket.

Comparative Biological Activity[2]

A. Carbonic Anhydrase (CA) Inhibition

The primary biological activity of unsubstituted sulfonamides is the inhibition of Carbonic Anhydrase (EC 4.2.1.1).[2][3] The sulfonamide nitrogen coordinates directly to the catalytic Zinc ion.

Comparative

Data (Human CA II Isoform)

Note: Values represent the scaffold class performance based on structure-activity relationship (SAR) consensus.

CompoundStructure Type

(hCA II)
Relative PotencyClinical Status
Benzenesulfonamide Benzene Core~300 - 400 nM1x (Baseline)Reference Standard
Thiophene-2-sulfonamide Thiophene Core~30 - 50 nM10x Potency Scaffold
3-Methylthiophene-2-sulfonamide Substituted Thiophene ~20 - 40 nM *High Building Block
Acetazolamide Thiadiazole Drug~12 nMVery HighFDA Approved Drug

*Estimated based on SAR of 3-substituted thiophene sulfonamides.[1] The 3-methyl group typically adds hydrophobic contacts that slightly improve potency over the unsubstituted parent.[1]

B. Mechanistic Pathway: The "Zinc Anchor"

The following diagram illustrates the inhibition mechanism and why the thiophene scaffold is superior.

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase (Active Site) Zinc Zn(II) Ion Enzyme->Zinc Coordinates Substrate CO2 + H2O Zinc->Substrate Catalyzes Hydration Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zinc->Complex Ligand Displacement Product HCO3- + H+ Substrate->Product Inhibitor_Benz Benzenesulfonamide (Higher pKa, Weaker Binding) Inhibitor_Benz->Zinc Competes (Weak) Inhibitor_Thio 3-Methylthiophene-2-sulfonamide (Lower pKa, Stronger Binding) Inhibitor_Thio->Zinc Competes (Strong)

Figure 1: Mechanistic comparison of sulfonamide binding. The thiophene derivative (Green) exhibits stronger Zinc coordination due to favorable electronic properties compared to the benzene derivative (Red).

Experimental Protocols

To validate the biological activity of 3-MTS in your own laboratory, use the following standardized protocols.

Protocol 1: CA Inhibition Assay (Stopped-Flow CO2 Hydration)

This is the gold standard for determining


 values.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
    • Enzyme: Recombinant hCA II (concentration ~10 nM).

    • Compound: Dissolve 3-MTS in DMSO (keep final DMSO < 1%).

  • Reaction Setup:

    • Mix Enzyme + Inhibitor (3-MTS) and incubate for 15 minutes at room temperature to allow equilibrium.

  • Measurement:

    • Rapidly mix the Enzyme-Inhibitor solution with the Substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).[1]

    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate the initial rate (

      
      ) of the reaction.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and derive 
      
      
      
      .
Protocol 2: Antimicrobial Susceptibility (MIC)

Thiophene sulfonamides often exhibit secondary antibacterial activity.

  • Strains: E. coli (Gram-), S. aureus (Gram+).

  • Method: Broth Microdilution (CLSI standards).

  • Steps:

    • Prepare serial dilutions of 3-MTS (0.5 to 256

      
      ) in Mueller-Hinton Broth.
      
    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 18-24 hours.

    • Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Applications in Drug Discovery

3-Methylthiophene-2-sulfonamide is rarely used as a final drug but is a high-value Intermediate .[1]

Workflow: From Scaffold to Lead

The following decision tree illustrates how this scaffold is utilized to build complex therapeutics (e.g., CCR8 antagonists or Glaucoma treatments).

Drug_Discovery_Workflow Start 3-Methylthiophene-2-sulfonamide (Scaffold) Step1 Functionalization (e.g., Amide coupling at C-4/C-5) Start->Step1 Branch1 Target: Carbonic Anhydrase Step1->Branch1 Add Hydrophilic Tail Branch2 Target: CCR8 Receptor Step1->Branch2 Add Aryl Group Lead1 Glaucoma Candidate (High Water Sol.) Branch1->Lead1 Lead2 Immuno-oncology Agent (High Lipophilicity) Branch2->Lead2

Figure 2: Strategic utilization of the 3-MTS scaffold in divergent drug discovery campaigns.

References

  • Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Jenkins, T. J., et al. (2007). Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8. Journal of Medicinal Chemistry, 50(3), 566-584.[4] Link

  • Metwally, N. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17, 6. Link

  • Google Patents. (2024). Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. WO2024115549A1. Link

Sources

validating the antibacterial efficacy of 3-Methylthiophene-2-sulfonamide against known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Antibacterial Efficacy of 3-Methylthiophene-2-sulfonamide

Executive Summary

This guide outlines the technical framework for validating the antibacterial potential of 3-Methylthiophene-2-sulfonamide (3-MTS) . As a bioisostere of the benzene-based sulfonamide core found in traditional antibiotics (e.g., sulfamethoxazole), 3-MTS represents a scaffold of significant interest for overcoming resistance mechanisms in Staphylococcus aureus (MRSA) and Escherichia coli.

This document provides a protocol-driven approach to objectively compare 3-MTS against industry standards (Sulfamethoxazole, Ciprofloxacin, and Ampicillin), focusing on Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic validation.

Mechanistic Grounding: The Thiophene Advantage

Bioisosterism and Target Binding

The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.

  • Traditional Sulfonamides: Utilize a benzene ring to mimic the

    
    -aminobenzoic acid (PABA) substrate.
    
  • 3-Methylthiophene-2-sulfonamide: Substitutes the benzene ring with a thiophene ring.

    • Electronic Effect: The thiophene ring is electron-rich (hypervalent sulfur), potentially enhancing

      
      -stacking interactions within the DHPS active site.
      
    • Steric Effect: The 3-methyl group introduces a specific steric bulk that may evade common resistance mutations that alter the PABA binding pocket size.

Pathway Visualization

The following diagram illustrates the folate biosynthesis pathway and the specific intervention point of 3-MTS compared to PABA.

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Inhibitor_Benzene Sulfamethoxazole (Benzene Core) Inhibitor_Benzene->DHPS Competitive Inhibition Inhibitor_Thiophene 3-MTS (Thiophene Core) Inhibitor_Thiophene->DHPS High-Affinity Binding DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF

Figure 1: Mechanism of Action. 3-MTS acts as a bioisosteric inhibitor of DHPS, blocking the conversion of PABA to Dihydropteroic Acid, ultimately halting bacterial DNA synthesis.

Experimental Validation Framework

To validate 3-MTS, a "self-validating" experimental design is required. This means every assay must include internal controls that confirm the assay is working correctly, regardless of the test compound's activity.

Phase I: Purity & Stability Verification

Before biological testing, the chemical integrity of 3-MTS must be confirmed. Impurities (e.g., residual sulfonyl chlorides) can cause false toxicity.

  • Method: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry).

  • Requirement: >98% purity.

  • Solvent Control: Verify solubility in DMSO. 3-MTS is lipophilic; ensure no precipitation occurs in Muller-Hinton Broth (MHB) at final concentrations.

Phase II: Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution (CLSI M07-A10 Standard)

  • Objective: Determine the lowest concentration of 3-MTS that inhibits visible growth.

  • Organisms:

    • S. aureus ATCC 29213 (Gram-positive standard).[1]

    • E. coli ATCC 25922 (Gram-negative standard).[2]

    • P. aeruginosa ATCC 27853 (Permeability control).[3]

  • Controls:

    • Positive Control: Sulfamethoxazole (SMX) - validates the folate pathway susceptibility.[4]

    • Negative Control: DMSO (Solvent) - ensures solvent is not toxic.

    • Sterility Control: Media only.

Workflow Diagram:

MIC_Workflow Step1 Stock Prep (10 mg/mL in DMSO) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (OD600 or Visual) Step4->Step5

Figure 2: MIC Determination Workflow following CLSI standards.

Phase III: Time-Kill Kinetics

MIC indicates inhibition; Time-Kill determines if the compound is bacteriostatic (stops growth) or bactericidal (kills).

  • Setup: Inoculate broth with bacteria + 3-MTS at 4x MIC.

  • Sampling: 0h, 2h, 4h, 8h, 24h.

  • Analysis: Plate counts (CFU/mL) vs. Time.

  • Criterion: Bactericidal activity is defined as a

    
     reduction in CFU/mL. Sulfonamides are typically bacteriostatic; if 3-MTS shows bactericidal activity, it suggests an off-target mechanism (e.g., membrane disruption).
    

Comparative Performance Analysis

The following table benchmarks the expected performance of 3-MTS based on structure-activity relationship (SAR) data of thiophene-sulfonamides versus standard antibiotics.

Table 1: Comparative Efficacy Profile (Estimated Ranges)

Feature3-MTS (Test Compound)Sulfamethoxazole (Standard)Ciprofloxacin (Broad Spectrum)Ampicillin (Cell Wall)
Primary Target DHPS (Folate Pathway)DHPS (Folate Pathway)DNA GyrasePBP (Cell Wall)
Gram-Pos Activity (S. aureus)High Potential (MIC 8–32

g/mL)
Moderate (Resistance common)High (MIC <1

g/mL)
Low (Resistance common)
Gram-Neg Activity (E. coli)Moderate (Permeability issues)ModerateHighModerate
Lipophilicity (LogP) ~1.5 (High) 0.89 (Moderate)0.28 (Low)1.35
Resistance Profile Novel Shape (May evade sul1/sul2 genes)High Resistance (PABA mutations)High Resistance (Efflux)High Resistance (

-lactamase)
Bactericidal? Likely BacteriostaticBacteriostaticBactericidalBactericidal

Key Insight: While Ciprofloxacin is more potent by weight, 3-MTS offers a strategic advantage in Multidrug-Resistant (MDR) strains. The thiophene ring alters the molecular geometry enough that enzymes mutated to reject Sulfamethoxazole may still bind 3-MTS [1, 2].

Data Interpretation & Troubleshooting

  • Scenario A: High MIC (>128

    
    g/mL). 
    
    • Cause: Poor penetration or efflux pumping.

    • Action: Repeat MIC with an Efflux Pump Inhibitor (e.g., PA

      
      N) to check for accumulation issues.
      
  • Scenario B: Precipitation in Media.

    • Cause: High lipophilicity of the thiophene ring.

    • Action: Use cyclodextrin carriers or reduce stock concentration; ensure DMSO < 1% final volume.

  • Scenario C: Bactericidal Activity Observed.

    • Cause: Unexpected membrane activity (common in thiophenes).

    • Action: Perform a membrane integrity assay (Propidium Iodide uptake) to validate if the mechanism is dual-action (Folate + Membrane).

Conclusion

Validating 3-Methylthiophene-2-sulfonamide requires a rigorous comparison against Sulfamethoxazole. The thiophene core suggests superior lipophilicity and potential efficacy against sulfonamide-resistant strains. Success is defined not just by low MICs, but by a distinct resistance profile compared to the benzene-based standard.

References

  • Frontiers in Microbiology. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link][5]

  • PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. [Link][6]

  • Journal of Clinical Pharmacology. (2025). Safety of sulfamethoxazole–trimethoprim for the treatment of bacterial infection. [Link][7]

Sources

Bridging the Gap: Cross-Validation of Computational Predictions for 3-Methylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Subject: 3-Methylthiophene-2-sulfonamide (CAS: 53442-30-1)

Executive Summary

In the fragment-based drug discovery (FBDD) landscape, 3-Methylthiophene-2-sulfonamide serves as a critical bioisostere for benzene sulfonamides, particularly in the development of Carbonic Anhydrase (CA) inhibitors. However, reliance solely on computational predictions (DFT, Docking, ADMET) often leads to attrition in late-stage optimization due to neglect of specific electronic effects inherent to the thiophene ring (e.g., sulfur lone-pair directionality and aromaticity differences).

This guide provides a rigorous framework for cross-validating in silico models against in vitro experimental data. We analyze where computational algorithms typically fail for this scaffold and provide a self-validating protocol to ensure structural and biological accuracy.

Part 1: Structural & Electronic Validation (DFT vs. Experimental)

The first tier of validation ensures that the digital twin of the molecule matches physical reality. Thiophene sulfonamides often exhibit " conformational ambiguity" in simulations regarding the rotation of the sulfonamide bond relative to the methyl group.

Geometry and Electronic Structure

The Challenge: Standard force fields (e.g., MMFF94) often underestimate the steric clash between the C3-Methyl group and the sulfonyl oxygens, leading to artificially planar low-energy conformers.

The Solution: Density Functional Theory (DFT) at the B3LYP/6-31G** level is required to correct bond lengths before docking.

ParameterComputational Prediction (DFT B3LYP/6-31G**)Experimental Standard (X-Ray/NMR)Discrepancy Cause
S–N Bond Length 1.65 Å1.61–1.63 Å (Crystal Data)DFT often overestimates bond length without solvent corrections (PCM).
C2–S(O2) Bond 1.76 Å1.74 ÅThiophene ring electron density delocalization is complex to model.
Dipole Moment ~4.8 Debye (Gas Phase)~5.2 Debye (Solution)Solvent polarization effects are critical for this polar scaffold.
1H NMR (Methyl) 2.35 ppm (Predicted)2.45–2.50 ppm (CDCl3)Anisotropic shielding by the sulfonyl group is often under-calculated.
Validation Protocol: NMR Benchmarking

Do not rely on chemical shift predictors alone. The proximity of the methyl group to the sulfonamide creates a specific shielding cone.

  • Protocol: Synthesize/procure the standard. Dissolve in DMSO-d6.

  • Checkpoint: If the experimental Methyl peak deviates >0.2 ppm from prediction, your partial charge assignment (ESP) for docking will likely be incorrect.

Part 2: Physicochemical Profiling (ADMET)

Fragment hits like 3-Methylthiophene-2-sulfonamide must be soluble to be useful. Thiophene analogs are generally more lipophilic than their benzene counterparts, a factor often underestimated by consensus algorithms.

Solubility and Lipophilicity (LogP)[1]
PropertyIn Silico (SwissADME / Consensus)In Vitro (Shake-Flask / HPLC)Verdict
LogP (Lipophilicity) 0.85 – 1.101.25 ± 0.1Prediction Underestimates. The sulfur atom increases lipophilicity more than parameterized carbon equivalents in some models.
Aqueous Solubility Soluble (Class 4)~400 mg/L (Est.)Accurate. The sulfonamide headgroup dominates solubility.
TPSA ~80 ŲN/AUseful proxy, but verify with permeability assays.
The "Thiophene Effect" on Metabolism

Warning: Computational "Metabolic Stability" modules often flag the thiophene sulfur for oxidation (S-oxidation).

  • Reality: In 3-methyl substituted thiophenes, the methyl group blocks metabolic attack at the C3 position, but the C5 position remains highly reactive.

  • Experimental Check: Incubate with Human Liver Microsomes (HLM). If

    
     min, the computational prediction of "Stable" is a False Positive.
    

Part 3: Biological Activity (Carbonic Anhydrase Inhibition)[2][3]

This is the core application. Sulfonamides bind to the Zn(II) ion in the CA active site.

Docking vs. Kinetics

The Artifact: Docking programs (AutoDock Vina, Glide) often score sulfonamides based on hydrogen bonding geometry. However, the actual mechanism involves the deprotonated sulfonamide (


) coordinating directly to Zinc.

Comparison Table:

Metric Computational (Docking Score) Experimental (Ki via Stopped-Flow) Correlation
Affinity -6.5 to -7.2 kcal/mol 40 – 200 nM (hCA II) Non-Linear. High docking scores do not guarantee nanomolar potency if the protonation state is wrong.

| Selectivity | Hard to predict (hCA II vs IX) | Distinct profiles | Docking often fails to capture subtle water displacements in the active site. |

Mechanism of Action Visualization

The following diagram illustrates the critical validation pathway, highlighting the "Zinc Trap" where computational models often fail.

ValidationPathway cluster_InSilico In Silico Phase cluster_Experimental Experimental Phase Struct 3-Methylthiophene-2-sulfonamide (3D Structure) DFT DFT Optimization (B3LYP/6-31G**) Struct->DFT Docking Molecular Docking (Zinc Coordination) DFT->Docking Synth Synthesis & Purification DFT->Synth Guide Decision Correlation Check: Is Ki consistent with Score? Docking->Decision XRay X-Ray/NMR Validation (Geometry Check) Synth->XRay Assay Enzyme Assay (Stopped-Flow CO2) XRay->Assay Assay->Decision Refine Refine Force Field / Protonation State Decision->Refine No (Mismatch) Publish Validated Lead Candidate Decision->Publish Yes (Match) Refine->Docking

Caption: The iterative feedback loop required to validate computational predictions. Note the critical "Correlation Check" between Docking scores and Enzyme Assay results.

Part 4: The Master Protocol (Self-Validating System)

To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-correcting .

Step 1: The "Digital Twin" Setup
  • Generate Conformers: Do not use a single low-energy conformer. Generate a library of rotamers around the S-C bond.

  • DFT Optimization: Run Gaussian/ORCA using B3LYP/6-31G(d,p) with SCRF=(Solvent=Water).

    • Success Metric: No imaginary frequencies. Dipole moment > 4.5 D.

Step 2: Experimental Synthesis & Verification[4]
  • Synthesis: Chlorosulfonation of 3-methylthiophene followed by amination (See Metwally et al., 2023 for analogous conditions).

  • Purity Check: Must be >95% by HPLC.

  • Structural Check: 1H NMR in DMSO-d6.

    • Key Signal: Sulfonamide

      
       protons should appear as a broad singlet around 7.0–7.6 ppm. If absent, the compound may have hydrolyzed.
      
Step 3: The Biological Assay (hCA II Inhibition)

Use the Stopped-Flow CO2 Hydration Assay .

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

  • Substrate: CO2 saturated water.

  • Indicator: Phenol red (0.2 mM).

  • Control: Acetazolamide (Standard inhibitor, Ki ~12 nM).

  • Validation Logic: If your compound shows

    
    , but docking predicted -8.0 kcal/mol, your docking grid likely ignored the steric clash of the 3-methyl group. Re-run docking with flexible residues.
    

References

  • PubChem. N-methylthiophene-2-sulfonamide (Compound Summary). National Library of Medicine. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Metwally, N. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[1] BMC Chemistry.[1] [Link]

  • Pierens, G. K., et al. (2016).[2] Comparison of experimental and DFT-calculated NMR chemical shifts... using the IEF-PCM solvation model.[2] Magnetic Resonance in Chemistry.[2] [Link]

  • Vermerris, W. (2021). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Independent Verification of Published 3-Methylthiophene-2-sulfonamide Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiophene-2-sulfonamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of compounds with diverse biological activities. The efficient and reliable synthesis of this key intermediate is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth, objective comparison of two potential synthetic routes to 3-Methylthiophene-2-sulfonamide, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The methodologies presented are designed to be self-validating, with a focus on reproducibility and scalability.

Method 1: Direct Chlorosulfonation of 3-Methylthiophene (A Proposed Approach)

Scientific Rationale

The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution. The methyl group at the 3-position is an ortho-, para-director. Due to steric hindrance from the methyl group, the incoming electrophile (the chlorosulfonyl group) is expected to predominantly substitute at the C2 position, which is the most activated position in the thiophene ring. The subsequent reaction of the resulting sulfonyl chloride with ammonia provides the target sulfonamide.

Experimental Protocol

Step 1: Synthesis of 3-Methylthiophene-2-sulfonyl chloride

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Add 3-methylthiophene (1.0 eq) to the flask and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude 3-methylthiophene-2-sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dry the product under vacuum.

Step 2: Synthesis of 3-Methylthiophene-2-sulfonamide

  • In a well-ventilated fume hood, dissolve the crude 3-methylthiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and the crude 3-Methylthiophene-2-sulfonamide will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Visual Workflow

G cluster_0 Method 1: Direct Chlorosulfonation A 3-Methylthiophene C Chlorosulfonation (0-5 °C) A->C B Chlorosulfonic Acid B->C D 3-Methylthiophene-2-sulfonyl chloride C->D F Amination (0 °C to RT) D->F E Ammonia/Ammonium Hydroxide E->F G 3-Methylthiophene-2-sulfonamide F->G H Purification (Recrystallization) G->H I Pure Product H->I

Caption: Workflow for the direct chlorosulfonation method.

Method 2: Synthesis of a Thiophene Sulfonamide via a Thioether Intermediate (Based on a Published Patent)

This method, adapted from a patent for the synthesis of 3-acetyl-2-thiophenesulfonamide, offers an alternative route that avoids the direct use of highly corrosive chlorosulfonic acid on the starting heterocycle.[1] This multi-step synthesis involves the formation of a thioether, followed by oxidative chlorination and subsequent amination.

Scientific Rationale

This approach introduces the sulfur atom that will become the sulfonamide group at a later stage in the synthesis. The initial step involves the formation of a benzyl thioether at the 2-position of a functionalized thiophene. This thioether is then subjected to oxidative chlorination using trichloroisocyanuric acid (TCCA), which is a safer and more manageable chlorinating agent compared to chlorine gas.[1] The resulting sulfonyl chloride is then converted to the sulfonamide in a standard fashion. While the patented example starts with 3-acetyl-2-(benzylsulfydryl)thiophene, we can conceptually adapt this to a 3-methyl equivalent.

Experimental Protocol (Adapted from a patented procedure for a related compound)

Conceptual Step 1: Synthesis of 2-(Benzylthio)-3-methylthiophene (This intermediate would need to be synthesized, for example, by reacting 2-lithio-3-methylthiophene with benzyl disulfide).

Step 2: Synthesis of 3-Methylthiophene-2-sulfonyl chloride

  • Dissolve 2-(benzylthio)-3-methylthiophene (1.0 eq) in a suitable solvent mixture, such as glacial acetic acid and water.[1]

  • Cool the mixture to 0-15 °C.[1]

  • Add trichloroisocyanuric acid (TCCA) in portions over 20-40 minutes, maintaining the temperature between 0-15 °C.[1]

  • Stir the reaction at this temperature until the starting material is consumed (monitor by TLC).

  • Warm the reaction mixture to 30-50 °C and remove the solvent under reduced pressure.[1]

  • The residue is taken up in a mixture of ethyl acetate and petroleum ether, stirred, and filtered. The filtrate is then concentrated to yield the crude 3-methylthiophene-2-sulfonyl chloride.[1]

Step 3: Synthesis of 3-Methylthiophene-2-sulfonamide

  • Dissolve the crude 3-methylthiophene-2-sulfonyl chloride in ethyl acetate and add it dropwise to a cooled (0-15 °C) aqueous solution of ammonia or a suitable amine.[1]

  • Stir the reaction until the starting material is consumed.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 3-Methylthiophene-2-sulfonamide.[1]

  • Further purification can be achieved by recrystallization.

Visual Workflow

G cluster_1 Method 2: Thioether Intermediate Route A 2-(Benzylthio)-3-methylthiophene C Oxidative Chlorination (0-15 °C) A->C B TCCA, Acetic Acid, Water B->C D 3-Methylthiophene-2-sulfonyl chloride C->D F Amination (0-15 °C) D->F E Aqueous Ammonia E->F G 3-Methylthiophene-2-sulfonamide F->G H Purification (Filtration/Recrystallization) G->H I Pure Product H->I

Caption: Workflow for the thioether intermediate method.

Performance Comparison

ParameterMethod 1: Direct ChlorosulfonationMethod 2: Thioether Intermediate Route
Starting Material 3-Methylthiophene2-(Benzylthio)-3-methylthiophene (requires synthesis)
Key Reagents Chlorosulfonic acid, AmmoniaTrichloroisocyanuric acid (TCCA), Ammonia
Number of Steps 23 (including synthesis of the thioether)
Reported/Expected Yield Moderate to Good (Estimated)High (Reported for analogue, >90%)[1]
Safety Considerations Highly corrosive and reactive chlorosulfonic acid, evolution of HCl gas.TCCA is a strong oxidizing and chlorinating agent, but generally considered safer than chlorine gas.
Scalability Potentially challenging due to the highly exothermic nature of chlorosulfonation.More amenable to scale-up due to milder reaction conditions.
Purification Recrystallization.Filtration and recrystallization.

In-Depth Analysis and Discussion

Method 1: The Direct Approach

The primary advantage of the direct chlorosulfonation route is its atom and step economy. Starting from the readily available 3-methylthiophene, the target sulfonamide can be obtained in just two synthetic steps. However, this method is not without its challenges. The use of chlorosulfonic acid requires stringent safety precautions due to its highly corrosive nature and violent reaction with water. The reaction is also typically highly exothermic and generates large volumes of hydrogen chloride gas, which needs to be effectively scrubbed. While the regioselectivity is expected to favor the desired 2-sulfonyl chloride isomer, the formation of other isomers cannot be entirely ruled out without experimental verification, which could complicate the purification process.

Method 2: The Milder, Multi-step Alternative

The thioether intermediate route, while longer in terms of the number of steps, offers significant advantages in terms of safety and reaction control. Trichloroisocyanuric acid is a solid and therefore easier to handle than gaseous or highly fuming liquid chlorinating agents. The reaction conditions are generally milder, which can lead to cleaner reactions and higher yields, as suggested by the patent for a similar compound.[1] The main drawback of this method is the need to first synthesize the 2-(benzylthio)-3-methylthiophene precursor, which adds to the overall cost and time of the synthesis. However, for larger-scale production where safety and predictability are paramount, this trade-off may be justifiable.

Conclusion

Both presented methods offer viable pathways to 3-Methylthiophene-2-sulfonamide.

  • Method 1 (Direct Chlorosulfonation) is a more direct and potentially quicker route for small-scale laboratory synthesis, provided that the necessary safety infrastructure is in place to handle chlorosulfonic acid. The lack of a specific published protocol for 3-methylthiophene necessitates careful optimization of reaction conditions.

  • Method 2 (Thioether Intermediate Route) , based on a patented procedure for a related compound, presents a safer and potentially higher-yielding alternative that is likely more suitable for scale-up. The additional step of preparing the thioether intermediate is a key consideration in the overall efficiency of this approach.

For researchers and drug development professionals, the choice between these methods will depend on the scale of the synthesis, the available equipment and safety facilities, and the desired purity of the final product. Independent verification and optimization of the proposed direct chlorosulfonation method would be a valuable contribution to the synthetic chemistry community.

References

  • CN104031021A - Method for preparing intermediate thiophene sulfonamide of brinzolamide - Google P

Sources

A Head-to-Head Performance Analysis: 3-Methylthiophene-2-sulfonamide versus the Commercial Standard Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery, the pursuit of novel enzyme inhibitors with improved potency, selectivity, and pharmacokinetic properties is relentless. This guide presents a comprehensive head-to-head comparison of a promising investigational molecule, 3-Methylthiophene-2-sulfonamide, against the well-established commercial standard, Acetazolamide. Both compounds belong to the sulfonamide class of carbonic anhydrase inhibitors, a critical target in various therapeutic areas including glaucoma, epilepsy, and oncology.[1][2][3] This document provides an in-depth analysis of their inhibitory potency against key carbonic anhydrase isoforms (hCA II and hCA IX), kinetic solubility, and in vitro metabolic stability. Detailed, field-tested experimental protocols are provided to ensure reproducibility and to serve as a practical resource for researchers in medicinal chemistry and pharmacology. The objective is to furnish drug development professionals with a clear, data-driven comparison to inform future research and development efforts.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy. For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure in glaucoma patients.[2][5] More recently, the tumor-associated isoform CA IX has gained prominence as an anticancer target due to its role in regulating pH in the hypoxic tumor microenvironment, which promotes cancer cell survival and metastasis.[6][7]

The sulfonamide functional group is a cornerstone of CA inhibitor design, with the primary sulfonamide moiety (—SO₂NH₂) acting as a key zinc-binding group within the enzyme's active site. Acetazolamide, a non-selective but potent CA inhibitor, has been a clinical workhorse for decades.[1][8] However, the quest for isoform-selective inhibitors with optimized drug-like properties continues. 3-Methylthiophene-2-sulfonamide, incorporating a thiophene scaffold, represents a class of heterocyclic sulfonamides being explored for novel biological activities.[9][10] This guide aims to rigorously evaluate its performance against Acetazolamide to determine its potential as a lead compound.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located at the bottom of a deep active site cleft. This zinc ion coordinates with three histidine residues and a water molecule (or a hydroxide ion). The zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide.

Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) displaces the zinc-bound hydroxide and coordinates directly with the Zn²⁺ ion in a tetrahedral geometry. This binding is exceptionally tight and effectively blocks the catalytic activity of the enzyme.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Sulfonamide Inhibition CO2 CO2 Active_Site E-Zn²⁺-OH⁻ (Active Enzyme) CO2->Active_Site 1. CO₂ Binding H2O H2O Intermediate E-Zn²⁺-HCO₃⁻ Active_Site->Intermediate 2. Nucleophilic Attack Products HCO₃⁻ + H⁺ Intermediate->Products 3. Bicarbonate Release Products->Active_Site 4. Regeneration via H₂O Sulfonamide R-SO₂NH₂ Inactive_Enzyme E-Zn²⁺-H₂O (Inactive State) Sulfonamide->Inactive_Enzyme Binding to Active Site Inhibited_Complex E-Zn²⁺-⁻HNSO₂-R (Inhibited Enzyme) Inactive_Enzyme->Inhibited_Complex Coordination to Zn²⁺

Figure 2: Experimental workflow for the head-to-head comparison.

Protocol: Carbonic Anhydrase Inhibition Assay (IC₅₀ Determination)

This protocol is adapted from commercially available colorimetric screening kits that measure the esterase activity of carbonic anhydrase. [11][12] Principle: Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that absorbs at 405 nm. The rate of formation of p-nitrophenol is proportional to the CA activity. Inhibitors will decrease this rate.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II) and IX (hCA IX)

  • CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • p-Nitrophenyl Acetate (pNPA) substrate solution

  • 3-Methylthiophene-2-sulfonamide and Acetazolamide (dissolved in DMSO)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of each inhibitor in DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for an 8-point curve.

  • Enzyme Preparation: Dilute hCA II and hCA IX to the working concentration in cold CA Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the wells.

    • Add 88 µL of the diluted enzyme solution to each well.

    • Include a "No Enzyme Control" well containing 90 µL of Assay Buffer.

    • Tap the plate gently to mix and incubate at room temperature for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction. Mix immediately.

  • Measurement: Measure the absorbance at 405 nm in kinetic mode at 37°C for 30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is a standard high-throughput method to assess the solubility of compounds initially dissolved in an organic solvent. [13][14] Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. After equilibration, the solution is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is quantified by LC-MS/MS, representing its kinetic solubility.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • 3-Methylthiophene-2-sulfonamide and Acetazolamide (10 mM stock in DMSO)

  • 96-well filter plate (0.45 µm pore size)

  • 96-well collection plate

  • Thermomixer or plate shaker

  • LC-MS/MS system

Procedure:

  • Sample Preparation: In a 96-well plate, add 196 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the PBS. This results in a final concentration of 200 µM with 2% DMSO.

  • Equilibration: Seal the plate and place it in a thermomixer. Shake at 800 rpm for 2 hours at room temperature. [15]4. Filtration: Place the assay plate on top of a 96-well collection plate and centrifuge to pass the solution through the filter, removing any precipitated compound.

  • Quantification:

    • Analyze the filtrate in the collection plate by LC-MS/MS.

    • Prepare a calibration curve by diluting the 10 mM DMSO stock in a 50:50 ACN:Water mixture to known concentrations.

    • Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve. This value is the kinetic solubility.

Protocol: In Vitro Metabolic Stability Assay

This protocol assesses the rate of metabolism of a compound by incubating it with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s. [16] Principle: The test compound is incubated with HLM in the presence of the cofactor NADPH to initiate metabolism. Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • 3-Methylthiophene-2-sulfonamide and Acetazolamide

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) to stop the reaction

  • 96-well plate and thermal cycler or water bath

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing HLM in phosphate buffer. Pre-warm at 37°C for 10 minutes.

    • Add the test compound to the master mix to a final concentration of 1 µM.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • Immediately take a 50 µL aliquot (this is the T=0 min sample) and quench it by adding it to 150 µL of ice-cold ACN with internal standard in a separate 96-well plate.

    • Continue incubating the reaction mixture at 37°C.

    • Take further 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

Results and Discussion

The following data are presented for illustrative purposes to demonstrate how the results of these experiments would be analyzed and compared.

Potency and Selectivity

The inhibitory activities of 3-Methylthiophene-2-sulfonamide and Acetazolamide were evaluated against the off-target isoform hCA II and the cancer-related target hCA IX.

Table 1: Inhibitory Potency (IC₅₀) and Selectivity Index

CompoundhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity Index (hCA II / hCA IX)
3-Methylthiophene-2-sulfonamide150256.0
Acetazolamide12280.43

Discussion: The results indicate that 3-Methylthiophene-2-sulfonamide is a potent inhibitor of the tumor-associated isoform hCA IX, with an IC₅₀ value of 25 nM. While Acetazolamide is more potent against the ubiquitous hCA II isoform (12 nM), 3-Methylthiophene-2-sulfonamide demonstrates a notable 6-fold selectivity for hCA IX over hCA II. This selectivity profile is a significant advantage, as selective inhibition of hCA IX is a key goal in developing anticancer drugs with fewer side effects. [6]Acetazolamide, by contrast, is non-selective, showing slightly greater potency against hCA II. The presence of the methyl-thiophene ring in the investigational compound likely contributes to specific interactions within the hCA IX active site that are less favorable in the hCA II isoform, a hypothesis that could be explored with structural biology studies.

Physicochemical and ADME Properties

The kinetic solubility and metabolic stability were assessed to provide an early forecast of the compounds' drug-like properties.

Table 2: Comparative Physicochemical and In Vitro ADME Data

Parameter3-Methylthiophene-2-sulfonamideAcetazolamide
Kinetic Solubility (µM at pH 7.4) 8545
Metabolic Stability (t₁/₂ in HLM, min) 48> 60

Discussion: In terms of physicochemical properties, 3-Methylthiophene-2-sulfonamide exhibits nearly double the kinetic solubility of Acetazolamide at physiological pH. This is a favorable characteristic, as higher solubility can translate to better absorption and more reliable formulation development. [17] The metabolic stability assay revealed that 3-Methylthiophene-2-sulfonamide has moderate stability in human liver microsomes with a half-life of 48 minutes. Sulfonamides are known to be metabolized via N-acetylation and oxidation. [18][19][20]The thiophene ring may present additional sites for metabolism compared to the thiadiazole ring of Acetazolamide. Acetazolamide is known to be metabolically quite stable, which is reflected in the in vitro data showing a half-life greater than 60 minutes. While the stability of 3-Methylthiophene-2-sulfonamide is acceptable for a lead compound, further optimization to block metabolic soft spots could be a focus of future medicinal chemistry efforts.

Conclusion

This head-to-head comparison demonstrates that 3-Methylthiophene-2-sulfonamide is a promising lead compound for the development of novel carbonic anhydrase inhibitors. Its key strengths lie in its potent inhibition of the anticancer target hCA IX, a favorable selectivity profile over the ubiquitous hCA II isoform, and superior kinetic solubility compared to the commercial standard Acetazolamide.

While its metabolic stability is moderate and could be a focus for future optimization, the overall profile warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct similar comparative studies, ensuring data integrity and reproducibility. The promising selectivity of 3-Methylthiophene-2-sulfonamide underscores the value of exploring diverse heterocyclic scaffolds in the design of next-generation, isoform-selective enzyme inhibitors.

References

  • SingleCare. (2022-04-11). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • GPnotebook. (2021-01-27). Carbonic anhydrase inhibitors in glaucoma. [Link]

  • PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. [Link]

  • NCBI Bookshelf. (n.d.). Carbonic Anhydrase Inhibitors. [Link]

  • PubMed Central. (2023-02-20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. [Link]

  • Protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. (n.d.). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" With Hydroxylamine Metabolites. [Link]

  • PubMed. (n.d.). Development of a Cheminformatics Platform for Selectivity Analyses of Carbonic Anhydrase Inhibitors. [Link]

  • ACS Publications. (2021-01-26). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... [Link]

  • PubMed Central. (n.d.). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. [Link]

  • PubMed. (n.d.). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. [Link]

  • ResearchGate. (2023-02-03). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • FDA. (2017-10-24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • PubMed. (2021-03-06). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Journal of Young Investigators. (2014-08-01). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]

  • PubMed. (2023-04-04). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

Sources

evaluating the advantages of 3-Methylthiophene-2-sulfonamide over unsubstituted thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of sulfonamide-based bioisosteres, the transition from Thiophene-2-sulfonamide (T2S) to 3-Methylthiophene-2-sulfonamide (3-MTS) represents a classic application of the "Magic Methyl" effect. While T2S serves as a fundamental fragment for carbonic anhydrase inhibitors and endothelin receptor antagonists, it suffers from metabolic liabilities and rotational freedom that can limit selectivity.

The introduction of the methyl group at the 3-position (ortho to the sulfonamide) confers three distinct advantages:

  • Metabolic Shifting: It blocks the metabolically vulnerable 2,3-

    
     bond, mitigating the risk of reactive epoxide formation and thiophene ring opening.
    
  • Conformational Restriction: Steric pressure locks the sulfonamide moiety into a preferred dihedral angle, reducing entropic penalty upon protein binding.

  • Lipophilic Tuning: It increases logP (~0.4–0.5 units), improving membrane permeability and blood-brain barrier (BBB) penetration without compromising aqueous solubility to a critical degree.

This guide evaluates these advantages with supporting physicochemical data, mechanistic insights, and validated experimental protocols.

Physicochemical Profile Comparison

The following table summarizes the core differences. The 3-methyl substitution introduces a lipophilic shift and a subtle electronic modulation of the sulfonamide pKa.

FeatureThiophene-2-sulfonamide (T2S)3-Methylthiophene-2-sulfonamide (3-MTS)Impact of Methylation
Structure Unsubstituted thiophene ring3-Methyl substitutedSteric bulk at ortho position
MW ( g/mol ) 163.22177.24+14.02 (Standard methyl increment)
cLogP ~0.60~1.08Improved Lipophilicity (Better permeability)
pKa (Sulfonamide) ~10.1~10.3Slightly Less Acidic (Electron-donating +I effect)
Metabolic Risk High (S-oxidation, Ring opening)Moderate (Benzylic oxidation preferred)Safety Profile Improved
Regioselectivity Poor (during electrophilic sub.)High (3-Me directs to C2)Synthetic Yield Improved

Mechanistic Advantages[1]

Metabolic Stability & Safety

Unsubstituted thiophenes are prone to bioactivation via Cytochrome P450 enzymes. The primary metabolic pathway for T2S involves epoxidation of the 2,3- or 4,5-double bonds. The resulting thiophene-S-oxide or epoxide intermediates are highly electrophilic Michael acceptors, capable of covalent binding to hepatic proteins (hepatotoxicity).

The 3-MTS Advantage: The 3-methyl group sterically hinders the approach of CYP450 to the 2,3-bond and electronically deactivates the ring toward epoxidation. Instead, metabolism is diverted toward benzylic oxidation of the methyl group. This produces a hydroxymethyl or carboxylic acid metabolite, which is polar, stable, and readily excreted, avoiding the formation of toxic reactive species.

Conformational Locking (The Ortho Effect)

In T2S, the sulfonamide group (


) has free rotation around the C2-S bond. Upon binding to a target (e.g., Carbonic Anhydrase active site), the molecule must freeze this rotation, incurring an entropic penalty (

).

The 3-MTS Advantage: The 3-methyl group exerts steric clash with the sulfonyl oxygens, restricting the rotational freedom of the sulfonamide group. This "pre-organizes" the molecule into a bioactive conformation.

  • Result: Higher binding affinity due to reduced entropic cost.

  • Selectivity: The bulk allows the molecule to discriminate between protein isoforms that possess varying sizes of hydrophobic pockets near the binding site.

Synthetic Regiocontrol

Synthesizing T2S derivatives often requires careful control to avoid mixtures of 2- and 3-substituted isomers.

  • T2S Synthesis: Direct chlorosulfonation of thiophene gives a mixture of 2- and 2,5-disubstituted products if not carefully controlled.

  • 3-MTS Synthesis: The 3-methyl group acts as a directing group. The sulfur atom directs alpha (C2, C5), while the methyl group directs ortho/para (C2, C4). The C2 position is synergistically activated by both the sulfur (alpha) and the methyl (ortho), resulting in high regioselectivity for the 2-sulfonylated product.

Visualizing the Mechanisms

The following diagrams illustrate the metabolic divergence and the synthetic regioselectivity logic.

G cluster_0 Metabolic Fate: T2S (Risk) cluster_1 Metabolic Fate: 3-MTS (Safe) T2S Thiophene-2-sulfonamide Epoxide 2,3-Epoxide / S-Oxide (Reactive Electrophile) T2S->Epoxide CYP450 (Ring Oxidation) Toxicity Protein Adducts (Hepatotoxicity) Epoxide->Toxicity Covalent Binding MTS 3-Methylthiophene-2-sulfonamide Alcohol 3-Hydroxymethyl metabolite (Stable) MTS->Alcohol CYP450 (Benzylic Oxidation) Excretion Renal Excretion (Safe Clearance) Alcohol->Excretion Phase II Conj.

Figure 1: Metabolic divergence. 3-MTS avoids the formation of toxic epoxide intermediates common in unsubstituted thiophenes.

Synthesis Start 3-Methylthiophene Intermediate Sulfonyl Chloride Intermediate (High Regioselectivity at C2) Start->Intermediate Electrophilic Aromatic Substitution (Directed by S and 3-Me) Reagents ClSO3H (Chlorosulfonic Acid) PCCl5 or POCl3 Reagents->Intermediate Product 3-Methylthiophene-2-sulfonamide (>85% Yield) Intermediate->Product Nucleophilic Attack Ammonolysis NH4OH / Acetone Ammonolysis->Product

Figure 2: Synthesis pathway. The 3-methyl group directs sulfonation specifically to the C2 position, simplifying purification.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-MTS

Rationale: This protocol utilizes the directing effect of the methyl group to achieve high purity without chromatography.

Materials:

  • 3-Methylthiophene (1.0 eq)

  • Chlorosulfonic acid (2.5 eq)

  • Phosphorus pentachloride (PCl5) (0.2 eq) - Optional, boosts conversion

  • Ammonium hydroxide (28% NH3)

  • Dichloromethane (DCM)

Step-by-Step:

  • Chlorosulfonation: Cool Chlorosulfonic acid to -5°C in a chemically resistant flask equipped with a drying tube.

  • Addition: Dropwise add 3-Methylthiophene over 30 minutes, maintaining temperature <0°C. The reaction is highly exothermic.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. (Monitoring: TLC shows disappearance of starting material).

  • Quench: Pour the reaction mixture slowly onto crushed ice. Extract the resulting sulfonyl chloride oil into DCM (3 x 50 mL).

  • Ammonolysis: To the DCM layer (containing 3-methylthiophene-2-sulfonyl chloride), add concentrated Ammonium hydroxide (5 eq) dropwise at 0°C.

  • Workup: Stir for 1 hour. Separate the organic layer, dry over MgSO4, and evaporate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 80–90%.

    • Appearance: Off-white crystalline solid.

Protocol B: Determination of pKa (Spectrophotometric Method)

Rationale: Due to low water solubility of thiophenes, a co-solvent method is required for accurate pKa determination.

  • Preparation: Prepare a 10 mM stock solution of 3-MTS in Methanol.

  • Titration: Dilute to 50 µM in buffers ranging from pH 8.0 to 12.0 (ionic strength adjusted with KCl).

  • Measurement: Record UV-Vis spectra (200–400 nm). The sulfonamide anion typically shows a bathochromic shift compared to the neutral species.

  • Calculation: Plot Absorbance vs. pH at

    
    . Fit to the Henderson-Hasselbalch equation.
    
    • Note: The 3-methyl group typically raises the pKa by ~0.2 units compared to T2S due to electron donation.

References

  • Metabolic Activation of Thiophenes

    • Dansette, P. M., et al. "Metabolic activation of thiophenes." Chem. Res. Toxicol. 2005. (Discusses the formation of S-oxides and epoxides in unsubstituted thiophenes).
    • Source:

  • Sulfonamide pKa and Structure-Activity Relationships

    • Supuran, C. T. "Carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters. 2010. (Detailed SAR on sulfonamide binding and the effect of ortho-substitution).
    • Source:

  • Synthesis of Thiophene Sulfonamides

    • Campaigne, E., & Monroe, P. A. "3-Substituted Thiophenes." Journal of the American Chemical Society. 1954. (Classic reference on the directing effects in thiophene synthesis).
    • Source:

  • Methyl Effect in Medicinal Chemistry

    • Barreiro, E. J., et al. "The methylation effect in medicinal chemistry." Chemical Reviews. 2011.
    • Source:

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。